1-Bromo-4-isopropoxybenzene
Description
The exact mass of the compound 1-Bromo-4-isopropoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-isopropoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isopropoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOOLLBWUEXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281190 | |
| Record name | 1-bromo-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-88-0 | |
| Record name | 6967-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 1-Bromo-4-isopropoxybenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-isopropoxybenzene, a key intermediate in organic synthesis, with a focus on its properties, synthesis, and applications in pharmaceutical research and development.
Core Compound Identification and Properties
1-Bromo-4-isopropoxybenzene is an aromatic ether derivative containing a bromine substituent, making it a valuable building block in medicinal chemistry. It should not be confused with its isomer, 1-Bromo-4-isopropylbenzene, which has a different chemical structure and properties.
CAS Number : 6967-88-0
Physicochemical Properties
The following table summarizes the key computed and experimental properties of 1-Bromo-4-isopropoxybenzene.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol [1] |
| Synonyms | 4-Bromophenyl isopropyl ether, p-Bromophenyl isopropyl ether, 1-bromo-4-(propan-2-yloxy)benzene |
| Appearance | Likely a liquid or low-melting solid |
| XLogP3 | 3.7[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
| Exact Mass | 213.99933 Da[1] |
| Topological Polar Surface Area | 9.2 Ų[1] |
Synthesis of 1-Bromo-4-isopropoxybenzene
The most common and direct method for the synthesis of 1-Bromo-4-isopropoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative method adapted from general procedures for the Williamson ether synthesis and may require optimization.
Reaction Scheme:
4-Bromophenol + 2-Bromopropane → 1-Bromo-4-isopropoxybenzene
Materials:
-
4-Bromophenol
-
2-Bromopropane (or Isopropyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-bromophenol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base, and the reaction may require heating.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium 4-bromophenoxide.
-
Alkyl Halide Addition: Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or heat if using a weaker base like K₂CO₃) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-Bromo-4-isopropoxybenzene.
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
Aryl bromides like 1-Bromo-4-isopropoxybenzene are crucial intermediates in drug discovery, primarily serving as electrophilic partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern pharmaceutical synthesis. This reaction allows for the construction of complex biaryl and substituted aromatic structures that are prevalent in many active pharmaceutical ingredients (APIs).
The 4-isopropoxy-phenyl moiety introduced by this building block can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl bromide.
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 equivalent)
-
Arylboronic acid or Arylboronic ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
Setup: To a Schlenk flask, add 1-Bromo-4-isopropoxybenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Cooling and Work-up: Once complete, cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isopropoxybenzene from 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-isopropoxybenzene from 4-bromophenol via the Williamson ether synthesis. This transformation is a fundamental reaction in organic chemistry, widely employed in the pharmaceutical and materials science industries for the preparation of aryl ethers. This document details the reaction mechanism, experimental protocols, and physicochemical and spectroscopic data for the key compounds involved.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of this guide, the synthesis of 1-Bromo-4-isopropoxybenzene is achieved by the deprotonation of 4-bromophenol to its corresponding phenoxide, followed by a nucleophilic substitution reaction with an isopropyl halide. The presence of the bromine atom on the aromatic ring makes the product a valuable intermediate for further functionalization through cross-coupling reactions.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group.[1] The choice of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions, such as elimination.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of the reactants and products is essential for successful synthesis, purification, and characterization.
Table 1: Physicochemical Properties of Reactants and Product
| Property | 4-Bromophenol | 2-Bromopropane (Isopropyl Bromide) | 1-Bromo-4-isopropoxybenzene |
| Molecular Formula | C₆H₅BrO | C₃H₇Br | C₉H₁₁BrO |
| Molecular Weight | 173.01 g/mol | 122.99 g/mol | 215.09 g/mol [3] |
| CAS Number | 106-41-2 | 75-26-3 | 6967-88-0[3] |
| Appearance | White to off-white crystalline solid | Colorless liquid | Not specified (likely a liquid) |
| Boiling Point | 238 °C | 59-60 °C | Not specified |
| Melting Point | 63-66 °C | -89 °C | Not specified |
| Density | 1.840 g/cm³ | 1.31 g/cm³ | Not specified |
Table 2: Spectroscopic Data for 1-Bromo-4-isopropoxybenzene
| Spectroscopy | Data |
| ¹H NMR | Spectral data available.[4][5] |
| ¹³C NMR | Spectral data available.[5] |
| IR Spectroscopy | Spectral data available. |
| Mass Spectrometry | Molecular Ion (M+): 214/216 (due to Br isotopes).[3] |
Experimental Protocol: Williamson Ether Synthesis
This section provides a detailed experimental procedure for the synthesis of 1-Bromo-4-isopropoxybenzene from 4-bromophenol. This protocol is based on established Williamson ether synthesis methodologies, utilizing potassium carbonate as the base and acetone as the solvent.[6][7][8]
Materials:
-
4-Bromophenol
-
2-Bromopropane (Isopropyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.[9]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a saturated aqueous sodium chloride (brine) solution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 1-Bromo-4-isopropoxybenzene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure 1-Bromo-4-isopropoxybenzene.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanism and experimental workflow can aid in understanding the process.
Caption: Reaction mechanism of the Williamson ether synthesis of 1-Bromo-4-isopropoxybenzene.
Caption: Experimental workflow for the synthesis of 1-Bromo-4-isopropoxybenzene.
Conclusion
The synthesis of 1-Bromo-4-isopropoxybenzene from 4-bromophenol via the Williamson ether synthesis is a reliable and well-established method. By following the detailed protocol outlined in this guide, researchers can effectively produce this valuable intermediate. The provided physicochemical and spectroscopic data will aid in the proper handling, purification, and characterization of the synthesized compound, facilitating its use in further research and development activities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. 1-Bromo-4-(propan-2-yloxy)benzene | C9H11BrO | CID 228088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
1-Bromo-4-isopropoxybenzene structural formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4-isopropoxybenzene, including its structural formula, IUPAC name, physicochemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Structure
The compound 1-Bromo-4-isopropoxybenzene is an aromatic ether derivative. Its formal IUPAC name is 1-bromo-4-(propan-2-yloxy)benzene [1]. It is also known by other synonyms such as 4-bromophenyl isopropyl ether and p-bromophenyl isopropyl ether. The structure consists of a benzene ring substituted with a bromine atom and an isopropoxy group at the para positions.
Caption: Structural formula of 1-Bromo-4-isopropoxybenzene.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-4-isopropoxybenzene is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H11BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| CAS Number | 6967-88-0 | [1] |
| IUPAC Name | 1-bromo-4-(propan-2-yloxy)benzene | [1] |
| Monoisotopic Mass | 213.99933 Da |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-Bromo-4-isopropoxybenzene. The following table summarizes key spectral information.
| Spectroscopic Data | Details | Reference |
| ¹³C NMR | Spectral data available | |
| Mass Spectrometry | GC-MS data available, with major peaks at m/z 103, 172, 174 |
Experimental Protocols
The synthesis of 1-Bromo-4-isopropoxybenzene can be achieved through various methods. A common and illustrative approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. A detailed, representative protocol is provided below.
Synthesis of 1-Bromo-4-isopropoxybenzene via Williamson Ether Synthesis
Materials:
-
4-Bromophenol
-
2-Bromopropane (or Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromophenol (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (2-3 equivalents) to the solution. Heat the mixture to 60-70 °C and stir for 15-20 minutes to facilitate the formation of the potassium 4-bromophenoxide.
-
Alkylation: Add 2-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 times).
-
Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-4-isopropoxybenzene.
Caption: General workflow for the synthesis and purification of 1-Bromo-4-isopropoxybenzene.
Reactivity and Applications
1-Bromo-4-isopropoxybenzene is a versatile intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This reactivity makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The isopropoxy group can influence the solubility and electronic properties of the molecule and its derivatives.
References
Physical and chemical properties of 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-isopropoxybenzene, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on data clarity and practical application.
Core Physical and Chemical Properties
1-Bromo-4-isopropoxybenzene, with the CAS Number 6967-88-0, is an aromatic compound.[1] Its structural characteristics, featuring a bromine atom and an isopropoxy group attached to a benzene ring, define its utility in synthetic chemistry.
Physical Properties
The physical characteristics of 1-Bromo-4-isopropoxybenzene are summarized in the table below. The compound is typically a colorless to pale yellow liquid under standard conditions.
| Property | Value |
| IUPAC Name | 1-bromo-4-(propan-2-yloxy)benzene[1] |
| Synonyms | 4-bromophenyl isopropyl ether, p-bromophenyl isopropyl ether |
| CAS Number | 6967-88-0[1] |
| Molecular Formula | C₉H₁₁BrO[1] |
| Molecular Weight | 215.09 g/mol [1] |
| Boiling Point | 222 °C (lit.) |
| Density | 1.331 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.539 (lit.)[2] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Chemical Properties
The chemical behavior of 1-Bromo-4-isopropoxybenzene is largely dictated by the reactivity of the aryl bromide and the ether linkage. The bromine atom serves as a versatile handle for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. It is important to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents.
| Property | Description |
| Reactivity | The bromine atom is an excellent leaving group, making the compound suitable for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| Stability | Stable under normal storage conditions. |
Safety and Handling
Appropriate safety precautions should be taken when handling 1-Bromo-4-isopropoxybenzene. The compound is classified with the following hazards:
| Hazard Class | GHS Classification |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Standard personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the synthesis and use of 1-Bromo-4-isopropoxybenzene.
Synthesis of 1-Bromo-4-isopropoxybenzene
A common method for the synthesis of 1-Bromo-4-isopropoxybenzene is the Williamson ether synthesis, starting from 4-bromophenol and an isopropyl halide.
Materials:
-
4-bromophenol
-
2-bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
Add 2-bromopropane (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-4-isopropoxybenzene.
Caption: Synthesis and purification workflow for 1-Bromo-4-isopropoxybenzene.
Applications in Research and Drug Development
1-Bromo-4-isopropoxybenzene is a versatile intermediate in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its applications are prominent in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the aryl bromide moiety allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A key application is its use in palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling reaction, 1-Bromo-4-isopropoxybenzene can be coupled with a boronic acid to form a biaryl structure, a common motif in many biologically active compounds.
Caption: Role of 1-Bromo-4-isopropoxybenzene in a Suzuki coupling reaction.
The isopropoxy group can modulate the electronic properties and lipophilicity of the resulting molecules, which is a crucial aspect in the design of new drug candidates. By providing a synthetically accessible building block, 1-Bromo-4-isopropoxybenzene facilitates the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
The Carbon-Bromine Bond in 1-Bromo-4-isopropoxybenzene: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-isopropoxybenzene is a key aromatic building block whose synthetic versatility is primarily dictated by the reactivity of its carbon-bromine (C-Br) bond. This technical guide provides an in-depth analysis of the C-Br bond's reactivity, focusing on its application in fundamental organic transformations critical to pharmaceutical and materials science research. We present a comprehensive overview of palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and the potential for nucleophilic aromatic substitution. This document includes detailed experimental protocols for key reactions, quantitative data summarized for comparative analysis, and graphical representations of reaction pathways to provide a thorough resource for laboratory professionals.
Introduction
The aryl halide moiety is a cornerstone of modern organic synthesis, providing a reliable handle for the construction of complex molecular architectures. 1-Bromo-4-isopropoxybenzene, featuring an electron-donating isopropoxy group para to the bromine atom, presents a unique electronic profile that influences the reactivity of the C-Br bond. This bond serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds. Understanding its reactivity is crucial for its effective deployment in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. This guide will systematically explore the primary reaction pathways available to this substrate.
Synthesis of 1-Bromo-4-isopropoxybenzene
The most direct method for the synthesis of 1-Bromo-4-isopropoxybenzene is the electrophilic aromatic bromination of the parent isopropoxybenzene. The isopropoxy group is a moderately activating, ortho, para-directing substituent. Due to steric hindrance from the bulky isopropyl group, the para-substituted product is significantly favored.
Representative Experimental Protocol: Electrophilic Bromination
This protocol is adapted from the high-yielding bromination of anisole, a structurally similar ether.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isopropoxybenzene (1.0 equiv.) and a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of bromine (Br₂, 1.05 equiv.) in the same solvent dropwise over 30-60 minutes. For substrates requiring a catalyst, a small amount of iron(III) bromide (FeBr₃) can be added.
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to consume excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield 1-Bromo-4-isopropoxybenzene.
Expected Quantitative Data
The following table presents expected outcomes for the electrophilic bromination of activated aromatic ethers, which are analogous to isopropoxybenzene.
| Substrate | Brominating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | N-Bromosuccinimide | HBF₄ | Acetonitrile | RT | 12 | 96 | [1] |
Reactivity at the Carbon-Bromine Bond
The C-Br bond in 1-Bromo-4-isopropoxybenzene is the primary site of reactivity, enabling a wide array of synthetic transformations. A schematic overview of these pathways is presented below.
Caption: Key reactivity pathways of the C-Br bond in 1-Bromo-4-isopropoxybenzene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most powerful and versatile methods for functionalizing the C-Br bond. The electron-donating isopropoxy group can sometimes slow the initial oxidative addition step compared to electron-deficient aryl halides, but high yields are readily achievable with modern catalyst systems.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a C(sp²)-C(sp²) bond, creating biaryl structures.
Quantitative Data for Suzuki Coupling of Aryl Bromides The following data for a structurally similar substrate demonstrates the high efficiency of this reaction.[2]
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd-Catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |
| 3-Chlorophenylboronic acid | Pd-Catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |
| 4-Tolylboronic acid | Pd-Catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 3 | 87 |
| 4-Anisylboronic acid | Pd-Catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 3 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of arylamines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides Data from a model reaction illustrates typical conditions and outcomes.[3]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (0.5) | XPhos (1.0) | K₃PO₄ | Toluene | 85 | 86 |
| Morpholine | Pd₂(dba)₃ (0.5) | XPhos (1.0) | K₂CO₃ | Toluene | 85 | 60 |
| Morpholine | Pd₂(dba)₃ (0.5) | XPhos (1.0) | tBuOK | Toluene | 85 | >95 |
| Morpholine | Pd₂(dba)₃ (0.5) | XPhos (1.0) | tBuOK | Dioxane | 85 | 93 |
Experimental Protocol: Buchwald-Hartwig Amination [4][5]
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Add 1-Bromo-4-isopropoxybenzene (1.0 equiv.) and evacuate and backfill the tube with inert gas.
-
Reaction: Add the amine (1.2 equiv.) followed by an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify the product by column chromatography.
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) salt.
Quantitative Data for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | Ethanol | 70 | High |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2 mol%) | Dabco | N/A | RT | >95 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | N/A | DMA | 80 | 60 (Flow) |
Experimental Protocol: Sonogashira Coupling [6][7]
-
Setup: To a Schlenk flask, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the mixture at room temperature to 80 °C until the starting material is consumed (typically 3-18 hours).
-
Workup and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by column chromatography.
The Heck reaction forms a C(sp²)-C(sp²) bond by coupling the aryl bromide with an alkene, typically leading to the formation of a substituted styrene derivative.
Quantitative Data for Heck Reaction of Aryl Bromides with Styrene [8]
| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 95 | | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 96 | | 4-Bromobenzaldehyde | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 90 | | 4-Bromonitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 98 |
Experimental Protocol: Heck Reaction [9]
-
Setup: To a dry round-bottom flask, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent/Solvent Addition: Under inert gas, add an anhydrous polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (e.g., styrene or n-butyl acrylate, 1.2 equiv.) and an amine base (e.g., triethylamine, 1.5 equiv.).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 8-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent. Wash sequentially with water and brine to remove the solvent and salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Formation of Organometallic Intermediates
The C-Br bond can be converted into a highly nucleophilic carbon center through the formation of Grignard or organolithium reagents. These intermediates are powerful tools for C-C bond formation via reaction with various electrophiles.
Reaction with magnesium metal in an ethereal solvent yields the corresponding arylmagnesium bromide, a potent nucleophile.
Experimental Protocol: Grignard Reagent Formation [10][11][12]
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. All glassware must be scrupulously dry. Place magnesium turnings (1.1 equiv.) in the flask.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Reagent Addition: Add a solution of 1-Bromo-4-isopropoxybenzene (1.0 equiv.) in anhydrous ether or THF dropwise from the addition funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a steady reflux by controlling the addition rate.
-
Completion: After the addition is complete, the reaction mixture may be gently heated to ensure all the magnesium has reacted. The resulting gray, cloudy solution of the Grignard reagent is then used immediately in a subsequent reaction with an electrophile (e.g., CO₂, aldehydes, ketones).
Aryl bromides undergo rapid lithium-halogen exchange with alkyllithium reagents (typically n-butyllithium or tert-butyllithium) at low temperatures to form highly reactive aryllithium species.
Caption: Experimental workflow for a typical lithiation and quench reaction.
Quantitative Data for Lithium-Bromine Exchange The choice of solvent is critical for achieving high yields and minimizing side reactions.[13]
| Aryl Bromide | Lithiating Agent | Solvent | Temp (°C) | Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromo-4-t-butylbenzene | n-BuLi | Heptane | 0 | No Reaction | | 1-Bromo-4-t-butylbenzene | n-BuLi | Heptane / THF (trace) | 0 | Quantitative Exchange | | 1-Bromo-4-t-butylbenzene | n-BuLi | THF | 0 | Significant Coupling | | 1-Bromo-4-t-butylbenzene | t-BuLi | Heptane / Ether | 0 | >97% Exchange |
Experimental Protocol: Lithium-Halogen Exchange [14][15]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1-Bromo-4-isopropoxybenzene (1.0 equiv.) in anhydrous THF or a mixture of heptane/THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.05-1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium reagent is typically rapid.
-
Quench: The aryllithium species is then quenched by the addition of a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or DMF) at -78 °C before warming to room temperature for workup.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, replacing the bromide. This mechanism typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.
The isopropoxy group on 1-Bromo-4-isopropoxybenzene is electron-donating, which destabilizes the key intermediate required for an SNAr reaction. Consequently, the C-Br bond in this molecule is not reactive towards SNAr under standard conditions. Forcing conditions would likely lead to other reaction pathways, such as elimination-addition (benzyne mechanism), rather than a direct SNAr displacement.
Conclusion
The carbon-bromine bond in 1-Bromo-4-isopropoxybenzene is a highly versatile functional handle, primarily enabling a rich variety of palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles. Its utility in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings allows for the straightforward construction of complex C-C and C-N bonds. Furthermore, conversion to Grignard or organolithium reagents opens a complementary pathway for reaction with a broad range of electrophiles. Conversely, the electron-rich nature of the aromatic ring renders the C-Br bond inert to nucleophilic aromatic substitution. This comprehensive reactivity profile makes 1-Bromo-4-isopropoxybenzene an invaluable building block for professionals in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
Sourcing 1-Bromo-4-isopropoxybenzene for Research: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of specific chemical reagents is a critical first step in the experimental workflow. This guide provides an in-depth overview of sourcing 1-Bromo-4-isopropoxybenzene (CAS No. 6967-88-0), a versatile aryl bromide commonly used as a building block in organic synthesis. This document outlines key suppliers, provides a comparative summary of available products, and details a representative experimental protocol for its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Supplier and Product Summary
The availability of 1-Bromo-4-isopropoxybenzene can vary between suppliers in terms of purity, quantity, and pricing. Researchers should consider these factors based on their specific experimental needs. Below is a summary of offerings from various chemical suppliers. Note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.
| Supplier | Product/Grade | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich | 1-BROMO-4-ISOPROPOXYBENZENE, AldrichCPR | 6967-88-0 | Not Specified | 250 mg | $197.00 | Part of the "AldrichCPR" collection for early discovery research. The buyer assumes responsibility for confirming product identity and purity. |
| Fisher Scientific | Matrix Scientific 1-BROMO-4-ISOPROPOXYBENZENE | 6967-88-0 | 97% | 1 g | Request Quote | - |
| GenoChem World | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | 95% | 1 g | €37.50 | - |
| BLD Pharm | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | 97% | 1 g, 5 g | Request Quote | - |
| Key Organics | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | 97+% | 1 g, 5 g | Request Quote | - |
Disclaimer: The prices listed are for reference purposes only and were noted at the time of this guide's creation. Please consult the suppliers' websites for the most current pricing and availability.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
1-Bromo-4-isopropoxybenzene is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. The isopropoxy group is an electron-donating group, which can influence the reactivity of the aryl bromide in the catalytic cycle.
Catalytic Cycle Signaling Pathway
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-isopropoxybenzene to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-isopropoxybenzene with phenylboronic acid. This protocol is a general guideline and may require optimization for specific substrates or desired outcomes.
Materials and Reagents:
-
1-Bromo-4-isopropoxybenzene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, Hexanes (for chromatography)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-isopropoxybenzene (e.g., 1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the desired 4-isopropoxybiphenyl.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure described above.
Technical Guide: Physicochemical Properties and Synthetic Considerations of Brominated Phenyl Ethers and Alkylbenzenes
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of 1-bromo-4-isopropoxybenzene and a closely related compound, 1-bromo-4-isopropylbenzene. It is crucial to distinguish between these two molecules as the seemingly minor difference in their functional group—an isopropoxy group versus an isopropyl group—results in distinct chemical properties and potential applications. This document aims to clarify these differences and provide essential data for researchers in the field of drug development and organic synthesis.
Compound Identification and Physicochemical Properties
A common point of confusion arises between 1-bromo-4-isopropoxybenzene and 1-bromo-4-isopropylbenzene. The former is an ether, while the latter is an alkylbenzene. Their structural differences are reflected in their molecular formulas and weights.
| Property | 1-Bromo-4-isopropoxybenzene | 1-Bromo-4-isopropylbenzene |
| Synonyms | 4-Bromophenyl isopropyl ether | 4-Bromocumene, p-Bromocumene |
| Molecular Formula | C₉H₁₁BrO[1] | C₉H₁₁Br[2] |
| Molecular Weight | 215.09 g/mol [1] | 199.09 g/mol [2] |
| CAS Number | 6967-88-0 | 586-61-8 |
Synthetic Protocols
The synthesis of these compounds and their subsequent use in cross-coupling reactions are fundamental operations in medicinal chemistry. Below is a representative experimental protocol for a Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction widely employed in the synthesis of complex organic molecules.
2.1. Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide (such as 1-bromo-4-isopropoxybenzene or 1-bromo-4-isopropylbenzene) with a boronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is flame-dried under a high vacuum and subsequently purged with an inert gas (Argon or Nitrogen).
-
The aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv) are added to the flask.
-
A deoxygenated solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Conceptual Synthetic Pathways
3.1. Synthesis of 1-Bromo-4-isopropoxybenzene
A plausible and common method for the synthesis of 1-bromo-4-isopropoxybenzene is the Williamson ether synthesis . This reaction involves the deprotonation of 4-bromophenol with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane) via an Sₙ2 reaction.
3.2. Synthesis of 1-Bromo-4-isopropylbenzene
1-Bromo-4-isopropylbenzene can be synthesized through a few different routes. One common approach is the Friedel-Crafts alkylation of benzene with an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form cumene (isopropylbenzene). Subsequent electrophilic aromatic substitution (bromination) of cumene with bromine in the presence of a catalyst like FeBr₃ will yield a mixture of ortho and para isomers, with the para isomer (1-bromo-4-isopropylbenzene) being the major product due to steric hindrance.
Visualization of a Key Synthetic Transformation
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, a pivotal transformation for aryl halides in drug discovery and development.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Nucleophilic Substitution Mechanisms of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Isopropoxybenzene, an aromatic ether, exhibits distinct reactivity patterns in nucleophilic substitution reactions that are dictated by the nature of the substrate and the reaction conditions. Unlike aliphatic ethers, the presence of the benzene ring introduces multiple potential mechanistic pathways, including cleavage at the alkyl C-O bond and substitution on the aromatic ring itself. This guide provides a detailed examination of these mechanisms, supported by experimental evidence and protocols, to offer a comprehensive resource for professionals in chemistry and drug development.
Acid-Catalyzed Cleavage of the Ether Linkage
The most common nucleophilic substitution reaction for aryl alkyl ethers like isopropoxybenzene is the cleavage of the C-O bond under strong acidic conditions. This reaction exclusively breaks the alkyl C-O bond, as the aryl C-O bond is significantly stronger due to the sp² hybridization of the phenyl carbon and its partial double bond character. The products of this reaction are phenol and an isopropyl halide.[1][2]
1.1 Mechanism: A Borderline SN1/SN2 Pathway
The acid-catalyzed cleavage of isopropoxybenzene proceeds via a two-step mechanism:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid, typically hydrobromic acid (HBr) or hydroiodic acid (HI).[3] This converts the isopropoxy group into a good leaving group (isopropanol).
-
Nucleophilic Attack by Halide: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the electrophilic isopropyl carbon and displacing the now-neutral phenol molecule.[1]
The nature of this second step is subject to the reaction conditions and the stability of the potential carbocation intermediate. Since the isopropyl group is a secondary alkyl group, the mechanism can exhibit characteristics of both SN1 (unimolecular, involving a secondary carbocation intermediate) and SN2 (bimolecular, concerted attack).[1][3] The formation of a relatively stable secondary carbocation suggests a significant contribution from an SN1-like pathway.
References
Commercial Sourcing and Experimental Guide for 1-Bromo-4-isopropoxybenzene
For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial suppliers of 1-Bromo-4-isopropoxybenzene (CAS No. 6967-88-0), a key intermediate in organic synthesis. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, ensuring reproducibility and reliability in laboratory settings.
Commercial Supplier Overview
A variety of chemical suppliers offer 1-Bromo-4-isopropoxybenzene, with differing purity levels, quantities, and price points. The following table summarizes the available quantitative data from several prominent suppliers to facilitate a comparative analysis for procurement decisions.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 1-BROMO-4-ISOPROPOXYBENZENE, AldrichCPR | 6967-88-0 | - | 250 mg | $197.00 |
| CymitQuimica | 1-BROMO-4-ISOPROPOXYBENZENE | 6967-88-0 | 97% | 250 mg, 1 g, 5 g, 25 g | €24.00 - €214.00 |
| CymitQuimica | 4-Bromoisopropoxybenzene | 6967-88-0 | 97% | 1 g, 5 g, 25 g, 100 g | €31.00 - €668.00 |
| AKSci | 1-Bromo-4-isopropoxylbenzene | 6967-88-0 | ≥ 95% | 250 mg, 1 g, 5 g, 25 g | $22.00 - $277.00 |
| Key Organics | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | >95% | 25 g | £390.00 |
| Fisher Scientific | 1-BROMO-4-ISOPROPOXYBENZENE | 6967-88-0 | 97% | 1 g | - |
| Appchem | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | - | - | Request Quote |
| CookeChem | 1-Bromo-4-isopropoxybenzene | 6967-88-0 | 95% | - | Request Quote |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability. The purity of the product from Sigma-Aldrich is not explicitly stated, and they note that the buyer assumes responsibility for confirming product identity and/or purity[1].
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 1-Bromo-4-isopropoxybenzene.
Synthesis via Williamson Ether Synthesis
The most common and effective method for the preparation of 1-Bromo-4-isopropoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3][4] In this case, 4-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an isopropyl halide.
Materials:
-
4-Bromophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Bromopropane or 2-Iodopropane
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of 4-Bromophenol: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 eq) in anhydrous DMF or acetone.
-
Add powdered sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise to the solution while stirring.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 4-bromophenoxide.
-
Alkylation: To the resulting phenoxide solution, add 2-bromopropane or 2-iodopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and maintain it at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Bromophenol is corrosive and toxic. Avoid inhalation and skin contact.
-
Alkyl halides are volatile and potentially harmful. Handle with care.
-
Sodium hydroxide and potassium hydroxide are caustic. Avoid contact with skin and eyes.
-
DMF is a skin irritant and can be absorbed through the skin.
Purification
The crude 1-Bromo-4-isopropoxybenzene can be purified using one of the following methods:
1. Vacuum Distillation:
-
This is the preferred method for purifying liquid products on a larger scale.
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
-
Gradually reduce the pressure and slowly increase the temperature of the heating bath.
-
Collect the fraction that distills at the expected boiling point of 1-Bromo-4-isopropoxybenzene under the applied pressure.
2. Column Chromatography:
-
This method is suitable for smaller scale purification or for removing impurities with similar boiling points.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized 1-Bromo-4-isopropoxybenzene should be confirmed using standard analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[5][6][7][8][9]
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: The retention time of the major peak in the gas chromatogram will indicate the purity. The mass spectrum of this peak should show the characteristic molecular ion peak (M+) and isotopic pattern for a bromine-containing compound, as well as fragmentation patterns consistent with the structure of 1-Bromo-4-isopropoxybenzene.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[10][11][12][13]
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons and the isopropyl group protons with the expected chemical shifts, integration values, and coupling patterns.
-
¹³C NMR: The spectrum should show the correct number of signals for the carbon atoms in the molecule with the expected chemical shifts.
Visualizing Workflows
To aid in the practical application of the information provided, the following diagrams illustrate key workflows.
Caption: Supplier selection workflow for a chemical reagent.
Caption: Synthesis and purification experimental workflow.
References
- 1. 1-BROMO-4-ISOPROPOXYBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Bromo-4-(propan-2-yloxy)benzene | C9H11BrO | CID 228088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-isopropoxybenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-isopropoxybenzene with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 4-isopropoxy-1,1'-biphenyl derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The isopropoxy group can significantly influence the electronic properties and metabolic stability of drug candidates.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of a carbon-carbon bond.[1] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] The reaction of 1-Bromo-4-isopropoxybenzene with various arylboronic acids provides access to a diverse range of substituted 4-isopropoxy-1,1'-biphenyls, key intermediates in the development of novel pharmaceuticals and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-isopropoxybenzene to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of 1-Bromo-4-isopropoxybenzene and structurally similar aryl bromides with various arylboronic acids. These conditions, compiled from literature, may require optimization for specific substrates.
Table 1: Suzuki Coupling of 1-Bromo-4-alkoxybenzenes with Phenylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-isopropoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | n-Propanol/H₂O | Reflux | 1 | Typical >90 |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | n-Propanol/H₂O | Reflux | 1 | >95[4] |
| 3 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-Catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | - | 95[5] |
| 4 | 1-Bromo-4-(1-octynyl)benzene | 4-Methylphenylboronic acid | Pd-Catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | - | 87[5] |
| 5 | 1-Bromo-4-(1-octynyl)benzene | 4-Methoxyphenylboronic acid | Pd-Catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | - | 90[5] |
Note: Yields for 1-Bromo-4-isopropoxybenzene are extrapolated based on similar reactions and may vary.
Table 2: Representative Suzuki Coupling Reactions of Various Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.016) | PPh₃ (0.048) | Na₂CO₃ (1.3) | n-Propanol/H₂O | Reflux | 1 | ~95 |
| 2 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| 3 | 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex (cat.) | - | - | H₂O | - | - | High[6] |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | - | 48 | >90[7] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of 1-Bromo-4-isopropoxybenzene with arylboronic acids.
Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine
This protocol is a general and robust method suitable for a wide range of arylboronic acids.[8]
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv.) or another suitable base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O, n-Propanol/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, such as n-propanol and water (e.g., 4:1 v/v).[8]
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100 °C) and stir vigorously for 1-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-isopropoxy-1,1'-biphenyl derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1)
Equipment:
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 1-Bromo-4-isopropoxybenzene (1.0 equiv.), the arylboronic acid (1.5 equiv.), PdCl₂(dppf) (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the degassed solvent mixture of 1,4-Dioxane and water.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-4-isopropoxybenzene in several widely-used palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
1-Bromo-4-isopropoxybenzene is a versatile building block, featuring a reactive carbon-bromine bond that readily participates in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The isopropoxy group, being an electron-donating group, can influence the electronic properties and reactivity of the aryl bromide. The protocols provided herein are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[4]
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (or its ester) in the presence of a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst.[2][3]
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol:
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[2]
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Summary:
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Substrate of interest. |
| Boronic Acid | Aryl- or Vinyl-boronic Acid | Typically used in 1.1 to 1.5 excess.[2] |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor. |
| Ligand | PPh₃, P(o-tolyl)₃, or other phosphine ligands | Ligand choice is critical for reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step.[4] |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Degassed solvents are crucial to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates. |
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] It is a highly valuable tool for the synthesis of substituted alkenes.[7]
Reaction Principle:
The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated by a base.[8]
Caption: General Catalytic Cycle for the Heck Reaction.
Experimental Protocol:
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-isopropoxybenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[5]
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[5]
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.[5]
-
Follow with the addition of the alkene (1.2 equiv.) and triethylamine (1.5 equiv.).[5]
-
Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.[5]
-
Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.[5]
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.[5]
-
Purify the residue by column chromatography.
Data Summary:
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 excess.[5] |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[5] |
| Ligand | P(o-tolyl)₃, PPh₃, or NHCs | The choice of ligand is critical for success.[5] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required.[9] |
| Solvent | DMF, DMAc, NMP, Dioxane | Aprotic polar solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary. |
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] It is a reliable and versatile reaction in organic synthesis.[12]
Reaction Principle:
The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium intermediate.[13][14]
Caption: Catalytic Cycles for the Sonogashira Coupling.
Experimental Protocol:
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 1-bromo-4-isopropoxybenzene (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (e.g., 2:1 v/v).[1]
-
Degas the solution by bubbling with argon for 20 minutes.[1]
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).[1]
-
Stir the reaction mixture at room temperature or gently heat to 60 °C until the starting material is consumed (as monitored by TLC).[1]
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
The filtrate is then worked up by washing with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[13]
-
Purify the crude product by flash column chromatography on silica gel.[13]
Data Summary:
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Aryl bromides are suitable substrates.[10] |
| Alkyne | Terminal Alkyne | Typically used in slight excess (1.1-1.5 equiv.).[13] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ | Various Pd(0) and Pd(II) precursors can be used.[13] |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the standard Sonogashira reaction.[12] |
| Base | Et₃N, Diisopropylamine | An amine base is typically used as the solvent or co-solvent.[13] |
| Solvent | THF, DMF, Toluene | The choice of solvent can influence reaction rates. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient.[10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[15] It is a powerful tool for the synthesis of aryl amines.[14]
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[15][16]
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol:
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[16]
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[16]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.[16]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[16]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[16]
-
Purify the residue by column chromatography to yield the desired N-aryl amine.[16]
Data Summary:
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Substrate of interest. |
| Amine | Primary or Secondary Amine | Typically used in 1.1 to 1.5 excess.[16] |
| Palladium Source | Pd₂(dba)₃ (1-4 mol%) or Pd(OAc)₂ (1-5 mol%) | Both Pd(0) and Pd(II) precursors are effective.[16] |
| Ligand | XPhos, RuPhos, BINAP, etc. | Bulky, electron-rich phosphine ligands are crucial.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[17] |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are necessary. |
| Temperature | 80-120 °C | Reaction temperature depends on the substrates. |
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide.[18][19] It is known for its tolerance of a wide variety of functional groups.[20]
Reaction Principle:
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organostannane reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[20][21]
Caption: General Catalytic Cycle for the Stille Coupling.
Experimental Protocol:
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Organostannane (e.g., Tributyl(vinyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-4-isopropoxybenzene (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.02-0.05 equiv) to the solution.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).[20]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary:
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Substrate of interest. |
| Organostannane | Aryl-, Vinyl-, Alkynyl-stannanes | Organotin reagents are toxic and must be handled with care.[21] |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd₂(dba)₃ | A Pd(0) source is typically used.[19] |
| Ligand | PPh₃, AsPh₃ | Often, the ligand is part of the palladium complex. |
| Additives | LiCl, CuI | Can sometimes accelerate the transmetalation step.[20] |
| Solvent | Toluene, THF, DMF | Anhydrous and oxygen-free conditions are preferred. |
| Temperature | 80-120 °C | Heating is generally required. |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Stille Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Formation of (4-Isopropoxyphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of (4-isopropoxyphenyl)magnesium bromide from 1-Bromo-4-isopropoxybenzene provides a versatile nucleophilic intermediate. This document offers detailed application notes and a comprehensive protocol for the formation of this Grignard reagent and its subsequent reactions with common electrophiles. The ether functionality of the starting material is generally stable under the described reaction conditions.[1][2][3]
Key Applications
The (4-isopropoxyphenyl)magnesium bromide reagent is a valuable tool for introducing the 4-isopropoxyphenyl moiety into a variety of organic molecules. This is particularly relevant in the development of pharmaceuticals, agrochemicals, and functional materials where this structural motif can impart desirable electronic and steric properties. Key applications include:
-
Synthesis of Substituted Benzoic Acids: Reaction with carbon dioxide yields 4-isopropoxybenzoic acid, a precursor for various esters and amides.
-
Formation of Di- and Tri-aryl Methanols: Reaction with aldehydes and ketones, such as benzaldehyde, produces diaryl or triaryl methanol derivatives, which are common scaffolds in medicinal chemistry.
-
Cross-Coupling Reactions: In the presence of appropriate catalysts, it can participate in cross-coupling reactions to form biaryl compounds.
Data Presentation
While specific quantitative data for the formation of Grignard reagents from 1-Bromo-4-isopropoxybenzene is not extensively reported in the literature, the following table summarizes typical data for the formation of analogous aryl Grignard reagents, such as those from 4-bromoanisole.[4] These values provide a reasonable expectation for the reaction of 1-Bromo-4-isopropoxybenzene.
| Parameter | Grignard Reagent Formation | Carboxylation with CO2 | Reaction with Benzaldehyde |
| Substrate | 1-Bromo-4-alkoxybenzene (analogue) | (4-alkoxyphenyl)magnesium bromide | (4-alkoxyphenyl)magnesium bromide |
| Electrophile | - | Carbon Dioxide (solid) | Benzaldehyde |
| Typical Yield | >90% (in solution) | 70-85% | 80-95% |
| Reaction Time | 30-60 minutes | 1-2 hours | 1-2 hours |
| Reaction Temp. | Refluxing Ether/THF | -78 °C to Room Temp. | 0 °C to Room Temp. |
| Notes | Yield is typically determined by titration or subsequent reaction. | Yield is for the isolated carboxylic acid. | Yield is for the isolated alcohol. |
Experimental Protocols
Materials and Reagents:
-
1-Bromo-4-isopropoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., dry ice, benzaldehyde)
-
Hydrochloric acid (aqueous solution, e.g., 1M or 6M)
-
Saturated aqueous ammonium chloride solution
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Formation of (4-Isopropoxyphenyl)magnesium Bromide
This protocol describes the synthesis of the Grignard reagent. Strict anhydrous conditions are crucial for the success of this reaction.[5][6] All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. The iodine will sublime and coat the magnesium, and its color will fade upon reaction initiation.
-
Initiation: Add a small portion of a solution of 1-Bromo-4-isopropoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be required to start the reaction.[7]
-
Addition: Once the reaction has started, add the remaining solution of 1-Bromo-4-isopropoxybenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, (4-isopropoxyphenyl)magnesium bromide. It should be used immediately in the next step.
Protocol 2: Synthesis of 4-Isopropoxybenzoic Acid (Carboxylation)
This protocol outlines the reaction of the prepared Grignard reagent with carbon dioxide.
-
Reaction with CO2: Cool the Grignard solution prepared in Protocol 1 to -78 °C using a dry ice/acetone bath. While stirring vigorously, add crushed dry ice (a large excess) to the solution in small portions.
-
Work-up: Allow the reaction mixture to warm to room temperature. The mixture will become a thick slurry. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (e.g., 1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isopropoxybenzoic acid. The product can be further purified by recrystallization.
Protocol 3: Synthesis of (4-Isopropoxyphenyl)(phenyl)methanol
This protocol details the reaction of the Grignard reagent with benzaldehyde.
-
Reaction with Benzaldehyde: Cool the Grignard solution from Protocol 1 to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from a dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The resulting crude alcohol can be purified by column chromatography or recrystallization.[8]
Visualizations
Reaction Pathway
References
- 1. quora.com [quora.com]
- 2. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. prepchem.com [prepchem.com]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-4-isopropoxybenzene, an electron-rich aryl halide. The isopropoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields. This document outlines effective catalyst systems and reaction parameters for the successful C-N coupling of this substrate with a range of primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[2]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl amine product.[1][4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of 1-Bromo-4-isopropoxybenzene with various amines. The data is compiled from analogous reactions in the scientific literature and serves as a guide for reaction optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >95 (estimated) |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | >90 (estimated) |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16-20 | >92 (estimated) |
| Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | >85 (estimated) |
Experimental Protocols
Two general protocols are provided below for the Buchwald-Hartwig amination of 1-Bromo-4-isopropoxybenzene with aryl amines and aliphatic amines, respectively. These protocols are based on established methods for similar substrates.[2]
Protocol 1: Amination with Aryl Amines (e.g., Aniline)
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard workup and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add 1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the aryl amine (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-isopropoxyphenyl)aniline.
Protocol 2: Amination with Aliphatic Amines (e.g., Morpholine)
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard workup and purification equipment
Procedure:
-
To a reaction vial, add 1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine (1.5 mmol, 1.5 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[2]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.[2]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 1-Bromo-4-isopropoxybenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isopropoxybenzene is a versatile aromatic building block extensively utilized in the synthesis of pharmaceutical intermediates. Its structure, featuring a reactive bromo-substituent and an isopropoxy group, makes it an ideal starting material for constructing complex molecular architectures. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The isopropoxy group, on the other hand, modulates the electronic properties of the aromatic ring and can play a significant role in the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for common synthetic transformations involving 1-Bromo-4-isopropoxybenzene and summarize key reaction data.
Key Applications in Pharmaceutical Synthesis
The primary utility of 1-Bromo-4-isopropoxybenzene in drug development lies in its ability to participate in a variety of cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for assembling the core structures of novel therapeutic agents.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling 1-Bromo-4-isopropoxybenzene with various boronic acids or esters, leading to the synthesis of biaryl compounds. These structures are prevalent in numerous drug classes.
-
Buchwald-Hartwig Amination: This transformation allows for the formation of C-N bonds, converting 1-Bromo-4-isopropoxybenzene into N-aryl products. This is a crucial step in the synthesis of many APIs containing arylamine moieties.
-
Sonogashira Coupling: The reaction of 1-Bromo-4-isopropoxybenzene with terminal alkynes provides a direct route to substituted alkynylarenes, which are important intermediates for various pharmaceuticals.
-
Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent, a powerful nucleophile used to form new carbon-carbon bonds with a wide range of electrophiles.[1][2]
The isopropoxy moiety can influence the biological activity of a molecule by participating in hydrogen bonding or by providing a specific steric profile that enhances binding to a biological target.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for aryl bromides and should serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Principle: The palladium-catalyzed cross-coupling of 1-Bromo-4-isopropoxybenzene with an arylboronic acid to form a biaryl product. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3]
Materials and Reagents:
-
1-Bromo-4-isopropoxybenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).[4]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent (e.g., toluene) and a solution of the base (e.g., K₃PO₄, 2-3 equiv.) in degassed water.[4]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction Principle: The palladium-catalyzed N-arylation of an amine with 1-Bromo-4-isopropoxybenzene.
Materials and Reagents:
-
1-Bromo-4-isopropoxybenzene
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (2-4 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv.) in a Schlenk tube.[5]
-
Add the amine (1.1-1.2 equiv.), followed by 1-Bromo-4-isopropoxybenzene (1.0 equiv.) and the solvent.[5]
-
Seal the tube and heat the reaction mixture with stirring to 80-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
Reaction Principle: A palladium- and copper-co-catalyzed cross-coupling reaction between 1-Bromo-4-isopropoxybenzene and a terminal alkyne.
Materials and Reagents:
-
1-Bromo-4-isopropoxybenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
To a Schlenk flask, add 1-Bromo-4-isopropoxybenzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as a mixture of THF and triethylamine.[6]
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and CuI (2-5 mol%).[6]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide representative data for cross-coupling reactions with aryl bromides, which can be used as a starting point for optimizing reactions with 1-Bromo-4-isopropoxybenzene.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | ~92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 18 | ~88 |
Note: Yields are estimates based on similar substrates and may vary.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 24 | ~90 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | ~94 |
| Benzylamine | Pd precatalyst (2) | cataCXium A (3) | LiHMDS (1.3) | THF | 65 | 12 | ~85 |
Note: Yields are estimates based on similar substrates and may vary.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its ability to create substituted alkenes with high stereoselectivity.[1][2] This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-4-isopropoxybenzene, an aryl bromide bearing an electron-donating isopropoxy group. While electron-donating groups can sometimes decrease the reactivity of aryl halides in the Heck reaction, optimized conditions can lead to excellent yields of the desired substituted alkene products.[3]
Core Concepts and Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-isopropoxybenzene. This is often the rate-determining step.[5]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.[4][5]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[5] This step typically leads to the formation of the more stable E (trans) isomer.[5]
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[5]
Key Parameters for Optimization
Successful execution of the Heck reaction with 1-Bromo-4-isopropoxybenzene requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also effective.[5]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst performance, especially for less reactive aryl bromides.[1][5]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the reaction. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), while organic bases like triethylamine (Et₃N) are also frequently used.[1][3]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are typically used to facilitate the dissolution of the reactants and catalyst.[5][6]
-
Alkene: The nature of the alkene coupling partner is important. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]
-
Temperature: The reaction temperature significantly influences the reaction rate. Temperatures in the range of 80-140 °C are common.[3][6]
Summary of Typical Heck Reaction Conditions for Aryl Bromides
The following table summarizes typical conditions applicable to the Heck reaction of 1-Bromo-4-isopropoxybenzene.
| Parameter | Condition | Notes |
| Aryl Halide | 1-Bromo-4-isopropoxybenzene | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 molar excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[5] |
| Ligand | PPh₃ (2-10 mol%) or other phosphine ligands | The ligand stabilizes the palladium catalyst. |
| Base | K₂CO₃, NaOAc, or Et₃N (1.5-2.5 equiv.) | Neutralizes the HBr formed during the reaction.[1][3] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally effective.[5][6] |
| Temperature | 80 - 140 °C | Higher temperatures may be needed for less reactive substrates.[3][6] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion.[3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling with Styrene
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-dimethylformamide (DMF) (3 mL)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add 1-Bromo-4-isopropoxybenzene, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add DMF and styrene to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-Butyl Acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium EnCat® 40 (0.008 mmol, 0.8 mol%)
-
Sodium acetate (NaOAc) (2.5 mmol, 2.5 equiv)
-
Tetraethylammonium chloride (Et₄NCl) (3.0 mmol, 3.0 equiv)
-
Ethanol (2 mL)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine 1-Bromo-4-isopropoxybenzene, sodium acetate, tetraethylammonium chloride, and Pd EnCat® 40.[7]
-
Add ethanol and the alkene to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C for 30 minutes using microwave irradiation.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the supported catalyst.
-
Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash with water.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Many organic solvents, such as DMF, have specific health and safety risks; consult the Safety Data Sheet (SDS) before use.
-
Microwave reactions can generate high pressure; ensure you are using appropriate equipment and following safety guidelines.
Troubleshooting
-
Low or No Conversion:
-
Ensure the catalyst is active and not poisoned.
-
Verify the inert atmosphere was properly established to prevent catalyst oxidation.
-
Increase the reaction temperature or time.
-
Consider a different palladium source, ligand, or base.
-
-
Formation of Byproducts:
-
Homocoupling of the aryl bromide can sometimes occur. Optimizing the reaction temperature and catalyst loading can minimize this side reaction.
-
Isomerization of the product alkene may be observed.
-
-
Poor Reproducibility:
-
Ensure consistent quality of reagents and anhydrous conditions for solvents.
-
Small variations in catalyst loading can have a significant impact.
-
By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Heck reaction for the synthesis of valuable substituted alkenes from 1-Bromo-4-isopropoxybenzene.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-bromo-4-isopropoxybenzene with a variety of terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted alkynes which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] This methodology is widely employed in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[2] 1-Bromo-4-isopropoxybenzene is a readily available aryl bromide, and its coupling with terminal alkynes provides access to a variety of 1-isopropoxy-4-(alkynyl)benzene derivatives, which are of interest in the development of novel therapeutics and functional materials.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (1-bromo-4-isopropoxybenzene) to form a Pd(II) intermediate.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.
-
Reductive Elimination: The diarylalkyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.
A copper-free Sonogashira coupling is also possible, where the base directly facilitates the formation of a palladium acetylide species.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 1-bromo-4-isopropoxybenzene with various terminal alkynes.
Table 1: Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Aryl Alkynes
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | Toluene | 80 | 12 | 85-95 |
| 4-Ethynyltoluene | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | THF | 65 | 16 | 88 |
| 4-Methoxyphenylacetylene | Pd(OAc)₂ (2) | CuI (4) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 3-Ethynylpyridine | PdCl₂(dppf) (3) | CuI (6) | - | K₂CO₃ | DMF | 90 | 18 | 78 |
Table 2: Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Alkyl Alkynes
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Et₃N/THF | THF | 60 | 24 | 75-85 |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (4) | CuI (8) | - | Piperidine | Toluene | 90 | 36 | 70 |
| Cyclopropylacetylene | Pd(OAc)₂ (2.5) | CuI (5) | SPhos (5) | K₃PO₄ | DMF | 110 | 24 | 82 |
| 5-Chloro-1-pentyne | PdCl₂(dppf) (3) | CuI (6) | - | DBU | Acetonitrile | 80 | 16 | 79 |
Table 3: Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Silyl Alkynes
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 50 | 8 | >95 |
| (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | Toluene | 70 | 12 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Phenylacetylene
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-isopropoxybenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Add anhydrous toluene followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling of 1-Bromo-4-isopropoxybenzene with Ethynyltrimethylsilane
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv)
-
Ethynyltrimethylsilane (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Add 1-bromo-4-isopropoxybenzene and anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethynyltrimethylsilane to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
References
Application Note: A Detailed Protocol for the Synthesis of 4-Isopropoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental procedure for the synthesis of 4-isopropoxybiphenyl, a valuable intermediate in the development of various organic materials and pharmaceutical compounds. The protocol is based on the robust and widely applicable Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3] This document outlines a detailed, step-by-step methodology, including reagent preparation, reaction execution, product isolation, and purification. Additionally, a summary of quantitative data is presented in a tabular format for clarity. A visual workflow of the experimental procedure is also provided using a Graphviz diagram to facilitate easy comprehension of the process.
Introduction
4-Isopropoxybiphenyl and its derivatives are of significant interest in medicinal chemistry and materials science. The biphenyl moiety provides a rigid structural scaffold, while the isopropoxy group can modulate physicochemical properties such as solubility and lipophilicity. The Williamson ether synthesis is a classic and efficient method for the preparation of ethers, including aryl ethers like 4-isopropoxybiphenyl.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[1][2] This protocol details the synthesis of 4-isopropoxybiphenyl from 4-hydroxybiphenyl and 2-bromopropane.
Experimental Protocol
The synthesis of 4-isopropoxybiphenyl is achieved through a Williamson ether synthesis by reacting 4-hydroxybiphenyl with 2-bromopropane in the presence of a base.
Materials and Reagents:
-
4-Hydroxybiphenyl
-
2-Bromopropane
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (optional)
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybiphenyl and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the 4-hydroxybiphenyl is completely dissolved.
-
Carefully add powdered sodium hydroxide to the solution. The mixture will become warm.
-
Allow the mixture to stir for 30 minutes to ensure the complete formation of the sodium phenoxide.
-
-
Alkylation Reaction:
-
To the stirred solution of the sodium phenoxide, add 2-bromopropane dropwise at room temperature.
-
After the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Characterization:
Data Presentation
| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 4-Hydroxybiphenyl | 170.21 | 10.0 | 1.70 g | 1.0 |
| Sodium Hydroxide | 40.00 | 12.0 | 0.48 g | 1.2 |
| 2-Bromopropane | 122.99 | 15.0 | 1.24 mL | 1.5 |
| 4-Isopropoxybiphenyl (Product) | 212.28 | - | (Expected) | - |
Expected Yield: ~80-90% (based on typical Williamson ether synthesis yields).
Experimental Workflow
Caption: Workflow for the synthesis of 4-isopropoxybiphenyl.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
2-Bromopropane is a flammable liquid and an irritant.
-
Diethyl ether is extremely flammable. Avoid open flames and sparks.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. ijise.in [ijise.in]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Versatility of 1-Bromo-4-isopropoxybenzene in Medicinal Chemistry: A Building Block for Targeted Therapeutics
Introduction
1-Bromo-4-isopropoxybenzene is a versatile aromatic building block increasingly utilized in the field of medicinal chemistry. Its structural features—a brominated phenyl ring coupled with an isopropoxy group—offer synthetic chemists a valuable handle for constructing complex molecular architectures with desired pharmacological properties. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the facile introduction of the 4-isopropoxyphenyl motif into a wide range of drug scaffolds. This moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable component in the design of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of 1-Bromo-4-isopropoxybenzene in medicinal chemistry, with a focus on its application in the synthesis of P2Y12 receptor antagonists, a class of antiplatelet drugs.
Application in the Synthesis of P2Y12 Receptor Antagonists
A significant application of the 4-isopropoxyphenyl motif is found in the development of antagonists for the P2Y12 receptor. The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in ADP-induced platelet aggregation, a key process in thrombosis.[1][2] Antagonists of this receptor are therefore effective antiplatelet agents used in the prevention of cardiovascular events.
Ticagrelor, a clinically approved P2Y12 antagonist, features a (3,4-difluoro-5-isopropoxyphenyl) moiety. While not a direct derivative, the synthesis of Ticagrelor analogues provides a relevant and instructive example of how a 1-bromo-4-isopropoxybenzene-like building block can be employed to generate potent and selective drug candidates.[1][3] The isopropoxy group in these molecules is crucial for establishing key interactions within the binding pocket of the P2Y12 receptor.
P2Y12 Receptor Signaling Pathway
The binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation. This process is central to the formation of blood clots.
Experimental Protocols
The primary synthetic utility of 1-Bromo-4-isopropoxybenzene lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted benzene and a variety of organoboron compounds.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of 1-Bromo-4-isopropoxybenzene with an arylboronic acid.
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask, add 1-Bromo-4-isopropoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes the in vitro antiplatelet activity of Ticagrelor and some of its analogues, demonstrating the potency that can be achieved with molecules containing the isopropoxy-substituted phenyl ring.[1]
| Compound | R Group | IC₅₀ (μM) for ADP-induced Platelet Aggregation in Rats |
| Ticagrelor (1) | -CH₂CH₂OH | 0.45 ± 0.12 |
| 1b | -CH₂CH₂F | 0.52 ± 0.15 |
| 1d | -CH₂CH₂OCH₃ | 0.68 ± 0.18 |
| 33 (Active Metabolite) | -CH₂CH₂OH | 0.39 ± 0.11 |
| 35b | -CH₂CH₂F | 0.48 ± 0.13 |
| 35f | -CH₂CH₂N₃ | 0.75 ± 0.21 |
Logical Relationship Diagram
The utility of 1-Bromo-4-isopropoxybenzene as a building block stems from its ability to participate in a variety of chemical transformations, leading to diverse molecular scaffolds with potential therapeutic applications.
1-Bromo-4-isopropoxybenzene is a valuable and versatile building block in medicinal chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies allows for the efficient synthesis of diverse compound libraries. The incorporation of the 4-isopropoxyphenyl group can significantly influence the pharmacological profile of a molecule, as exemplified by its role in potent P2Y12 receptor antagonists. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of 1-Bromo-4-isopropoxybenzene in the discovery of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-4-isopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 1-Bromo-4-isopropoxybenzene.
Troubleshooting Guide
Low yields in the Suzuki coupling of 1-Bromo-4-isopropoxybenzene, an electron-rich aryl bromide, can be a common challenge. The electron-donating isopropoxy group can slow down the oxidative addition step of the catalytic cycle. This guide addresses specific issues you might encounter and provides systematic solutions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may be deactivated or not suitable for this electron-rich substrate.
-
Inefficient Ligand: The phosphine ligand may not be electron-rich or bulky enough to promote the catalytic cycle.
-
Suboptimal Base: The chosen base may be too weak or poorly soluble in the reaction mixture.
-
Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier for the oxidative addition step.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand. Consider using modern, highly active Buchwald-type palladacycle pre-catalysts (e.g., SPhos, XPhos, or RuPhos precatalysts). | Electron-rich aryl bromides require more active catalytic systems to facilitate the oxidative addition step. Buchwald ligands are designed to be both electron-rich and bulky, which accelerates this key step. |
| Ligand | Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, or RuPhos. | These ligands stabilize the palladium center, promote oxidative addition to the electron-rich aryl bromide, and facilitate the reductive elimination step. |
| Base | Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | Stronger bases can more effectively activate the boronic acid to form the boronate species, which is crucial for the transmetalation step.[1] |
| Temperature | Gradually increase the reaction temperature, for example, from 80°C to 100°C or 110°C. | Higher temperatures can provide the necessary energy to drive the oxidative addition of the electron-rich 1-Bromo-4-isopropoxybenzene. |
Problem 2: Significant Formation of Side Products
Possible Side Reactions:
-
Homocoupling of Boronic Acid: Formation of a biaryl product from the coupling of two boronic acid molecules.
-
Dehalogenation: The bromo group on 1-Bromo-4-isopropoxybenzene is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.
Solutions:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenation | Can be promoted by certain bases or high temperatures. | If dehalogenation is significant, consider using a milder base (e.g., K₂CO₃) or slightly lowering the reaction temperature after an initial period of higher heat to ensure reaction initiation. |
| Protodeboronation | Often occurs in the presence of water and certain bases. | Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. Alternatively, using anhydrous conditions with a fluoride source like KF as the base can sometimes suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 1-Bromo-4-isopropoxybenzene more challenging than that of electron-deficient aryl bromides?
A1: The isopropoxy group is electron-donating, which increases the electron density at the carbon-bromine bond. This makes the oxidative addition of the palladium catalyst to the aryl bromide, the first and often rate-limiting step of the Suzuki catalytic cycle, more difficult.
Q2: What is the best catalyst and ligand combination for this substrate?
A2: While there is no single "best" combination for all coupling partners, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective for electron-rich aryl bromides. A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as SPhos, XPhos, or P(t-Bu)₃. Buchwald palladacycle pre-catalysts are also excellent choices.
Q3: Can I use an aqueous solvent system for this reaction?
A3: Yes, a biphasic solvent system, such as toluene/water or dioxane/water, is very common for Suzuki couplings. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the relative amounts of starting material and product over time, you can determine when the reaction is complete.
Q5: My boronic acid is not very pure. Will this affect the reaction?
A5: Yes, the purity of the boronic acid is critical. Impurities can poison the palladium catalyst or lead to unwanted side reactions, both of which will lower the yield of your desired product. It is advisable to use high-purity boronic acids.
Data Presentation
The following tables provide representative data for the Suzuki coupling of electron-rich aryl bromides with phenylboronic acid, illustrating the impact of different reaction parameters on the yield. This data is compiled from studies on analogous substrates and serves as a guide for optimizing the reaction of 1-Bromo-4-isopropoxybenzene.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Prone to lower activity with electron-rich substrates. |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | High | Bulky, electron-rich ligand improves performance. |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly effective system for challenging substrates.[2] |
| XPhos Palladacycle (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | Pre-catalyst offers high activity and stability. |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good | Common and cost-effective base. |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Often provides higher yields for electron-rich substrates. |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | Excellent | Highly effective but more expensive. |
| Pd(OAc)₂/SPhos | NaOH | Toluene/H₂O | 100 | Moderate | Can lead to side reactions with some substrates.[1] |
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of 1-Bromo-4-isopropoxybenzene.
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-isopropoxybenzene, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
In a separate vial, under an inert atmosphere, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure with a Palladacycle Pre-catalyst
This protocol utilizes a more active and user-friendly pre-catalyst.
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Palladacycle (2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-isopropoxybenzene, the arylboronic acid, the XPhos Palladacycle, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yield in Suzuki coupling.
References
Side reactions in Grignard formation with 1-Bromo-4-isopropoxybenzene
Topic: Side Reactions in the Formation of (4-Isopropoxyphenyl)magnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formation of the Grignard reagent from 1-bromo-4-isopropoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment, focusing on their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| 1. Reaction Fails to Initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents contact with the aryl bromide.[1] | Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or observation of ethylene bubbles indicates initiation.[1][2] Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh metal surface.[2] |
| Presence of Moisture: Grignard reagents are highly basic and are quenched by water.[3][4] | Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert gas (N₂ or Ar).[5][6] Use anhydrous grade ether or THF, ensuring it is peroxide-free.[3][7] | |
| 2. Low Yield of Grignard Reagent | Wurtz-Coupling Side Reaction: The primary side reaction is the homocoupling of the formed Grignard reagent with the starting 1-bromo-4-isopropoxybenzene to form 4,4'-diisopropoxybiphenyl.[8][9][10] This is promoted by high local concentrations of the aryl halide and elevated temperatures.[9][10] | Slow, Controlled Addition: Add the solution of 1-bromo-4-isopropoxybenzene dropwise to the magnesium suspension. This keeps the halide concentration low, favoring reaction with magnesium.[9][10] Temperature Control: The reaction is exothermic.[11] After initiation, maintain a low to moderate temperature (e.g., using a water bath) to minimize the rate of the coupling reaction.[9] |
| Reaction with Atmospheric Oxygen/CO₂: Exposure to air can lead to the formation of magnesium alkoxides or carboxylates, consuming the Grignard reagent. | Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon throughout the entire process.[8] | |
| 3. Reaction Becomes Dark and Cloudy | Normal Reaction Progress: The formation of the Grignard reagent typically results in a cloudy, grey, or brownish suspension.[1][6] This is a visual indicator of a successful reaction. | Monitor Reaction: This is generally not an issue. The reaction is complete when most of the magnesium has been consumed. |
| Excessive Heating/Decomposition: Overheating for prolonged periods can potentially lead to decomposition or an increase in side products. | Avoid Excessive Reflux: While gentle reflux may be necessary, prolonged heating at high temperatures is often not required and can be detrimental to the yield.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product when forming the Grignard reagent from 1-bromo-4-isopropoxybenzene?
A1: The most significant side product is the homocoupled dimer, 4,4'-diisopropoxybiphenyl. This occurs via a Wurtz-type coupling reaction where a molecule of the formed (4-isopropoxyphenyl)magnesium bromide reacts with a molecule of the unreacted 1-bromo-4-isopropoxybenzene.[8][9][10]
Q2: How can I minimize the formation of this Wurtz-coupling byproduct?
A2: Minimizing the Wurtz product is crucial for achieving a high yield. Key strategies include:
-
Slow Addition: Add the aryl bromide solution dropwise to the magnesium suspension to prevent a high local concentration.[9][10]
-
Temperature Control: The Grignard formation is exothermic. Maintaining a steady, moderate temperature after initiation helps to suppress the coupling side reaction.[9]
-
Adequate Solvent: Using a sufficient volume of an anhydrous ethereal solvent like THF or diethyl ether helps to dilute the reactants.[8]
Q3: Why must the reaction be conducted under anhydrous conditions?
A3: Grignard reagents are potent bases and will react readily with any protic source, particularly water. This reaction quenches the Grignard reagent, converting it to the corresponding arene (4-isopropoxybenzene) and reducing the overall yield.[3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5][6]
Q4: What is the purpose of adding a crystal of iodine at the beginning of the reaction?
A4: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[1] Iodine acts as a chemical activator, reacting with the magnesium surface to disrupt this oxide layer and expose fresh, reactive metal, thereby initiating the Grignard formation.[1][12]
Q5: Is Tetrahydrofuran (THF) a suitable solvent for this reaction?
A5: Yes, THF is an excellent and commonly used solvent for Grignard reagent formation.[7][11][13] As an ether, it is aprotic and effectively solvates and stabilizes the Grignard reagent through coordination with the magnesium atom, which can enhance reactivity compared to other ethers like diethyl ether.[7][13][14][15]
Q6: Could the isopropoxy ether group be cleaved under the reaction conditions?
A6: Cleavage of the isopropoxy ether group is highly unlikely under the basic and nucleophilic conditions of Grignard reagent formation. Ether cleavage typically requires strong acids (like HBr or HI). Ethereal solvents like THF and diethyl ether are used precisely because of their stability and lack of reactivity towards the Grignard reagent.
Quantitative Data: Factors Influencing Side Product Formation
The yield of the desired Grignard reagent is inversely related to the formation of the Wurtz coupling side product. The following table summarizes how key experimental parameters influence this outcome, based on general principles for aryl halides.
| Parameter | Condition Favoring Grignard Reagent (High Yield) | Condition Favoring Wurtz Coupling (Low Yield) | Rationale |
| Addition Rate of Aryl Halide | Slow, dropwise addition | Rapid or bulk addition | Maintains a low concentration of the aryl halide, minimizing its reaction with the already-formed Grignard reagent.[9][10] |
| Reaction Temperature | Low to moderate (e.g., 0-40 °C after initiation) | High (uncontrolled exotherm, excessive reflux) | Higher temperatures accelerate the rate of the bimolecular Wurtz coupling side reaction.[9] |
| Solvent | Diethyl Ether (Et₂O) or 2-MeTHF for some reactive halides | Tetrahydrofuran (THF) can sometimes promote more coupling for highly reactive halides. | Solvent choice can influence the Schlenk equilibrium and the reactivity of the Grignard reagent. For standard aryl bromides, THF is generally effective.[9][14] |
| Magnesium Surface Area | High (e.g., fine turnings, activated surface) | Low (e.g., large pieces, passivated surface) | A larger reactive surface area promotes faster formation of the Grignard reagent, leaving less unreacted aryl halide available for coupling.[9][10] |
Experimental Protocols
Protocol: Formation of (4-Isopropoxyphenyl)magnesium Bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing side reactions.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
1-bromo-4-isopropoxybenzene (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[5][8]
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add one or two small crystals of iodine.[1][5]
-
Initiation: Add a small portion of the total anhydrous THF, just enough to cover the magnesium turnings. Prepare a solution of 1-bromo-4-isopropoxybenzene in the remaining anhydrous THF in the dropping funnel. Add a small aliquot (~5-10%) of the aryl bromide solution to the stirred magnesium suspension.
-
The reaction may be gently warmed with a heat gun to start. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grey solution, often accompanied by spontaneous warming or gentle reflux of the solvent.[1][16]
-
Grignard Reagent Formation: Once the reaction has initiated, begin the slow, dropwise addition of the remaining 1-bromo-4-isopropoxybenzene solution from the dropping funnel. The rate of addition should be controlled to maintain a steady, gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.[9]
-
Reaction Completion: After the addition is complete, the mixture can be stirred at room temperature or gently warmed for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey-brown suspension is the Grignard reagent, which should be used immediately for subsequent reactions.
Visualizations
Logical Relationship of Grignard Formation and Side Reactions
Caption: Primary reaction pathway and major side reactions during Grignard formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brainly.in [brainly.in]
- 14. reddit.com [reddit.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing hydrodehalogenation side product in cross-coupling
Topic: Preventing Hydrodehalogenation Side Product
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of cross-coupling reactions?
A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner. This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of hydrodehalogenation?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This hydride can originate from various sources in the reaction mixture, including amine bases, solvents (like alcohols or DMF), water, or even phosphine ligands.[1][3][4] The palladium-hydride can then undergo reductive elimination with the organic group to produce the hydrodehalogenated byproduct.[1][2]
Q3: Which types of organic halides are most susceptible to hydrodehalogenation?
A3: The tendency for hydrodehalogenation generally follows the order of C-X bond reactivity: Ar-I > Ar-Br > Ar-Cl.[2] Aryl iodides are the most prone to this side reaction due to the weaker carbon-iodine bond.[2] Additionally, electron-deficient aryl halides and N-heterocyclic halides are often more susceptible.[2]
Q4: How do reaction parameters influence the formation of the hydrodehalogenation byproduct?
A4: Several factors are critical:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[1][2]
-
Base Selection: The strength and type of base are crucial.[5] Strong bases can promote the formation of Pd-H species.[6] Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong alkoxide bases.[2]
-
Solvent: Solvents can act as hydride sources.[2][3] Protic solvents like alcohols and polar aprotic solvents like DMF are known to promote hydrodehalogenation in some cases.[6] Aprotic, non-polar solvents such as toluene or dioxane are often better choices.[2]
-
Temperature: High reaction temperatures can increase the rate of hydrodehalogenation.[5] Running the reaction at the lowest effective temperature is recommended.
Q5: Are there specific recommendations for preventing hydrodehalogenation in Heck and Sonogashira couplings?
A5: Yes, while the general principles apply, there are specific considerations for these reactions.
-
For Heck Reactions: The choice of a hindered organic base is common to regenerate the Pd(0) catalyst. Careful selection of phosphine ligands is also essential to stabilize the catalyst and favor the desired pathway.
-
For Sonogashira Couplings: Hydrodehalogenation can be a significant side reaction, especially when using alcohol solvents like methanol.[6] The reaction is sensitive to the catalyst, solvent, and temperature. In some cases, replacing DMF with a solvent like THF has been shown to improve yields. A copper(I) co-catalyst is typically used alongside an amine base.[7]
Q6: Can hydrodehalogenation be completely eliminated?
A6: While complete elimination can be very challenging, it is often possible to reduce the byproduct to a negligible level (e.g., <5%) by carefully optimizing the reaction conditions as outlined in this guide.
Troubleshooting Guides
If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting hydrodehalogenation.
Competing Catalytic Pathways
The diagram below illustrates the point at which the desired cross-coupling pathway and the undesired hydrodehalogenation pathway diverge from a common intermediate. The key to preventing the side reaction is to favor the rate of transmetalation (k₁) over the formation of a palladium-hydride species and subsequent reductive elimination (k₂).
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Summary of Parameter Effects on Hydrodehalogenation
| Parameter | Condition Promoting Hydrodehalogenation | Recommended Condition for Prevention | Rationale |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, tBuXPhos)[1] | Bulky ligands promote faster reductive elimination of the desired product.[1][8] |
| Base | Strong alkoxide or amine bases (e.g., NaOtBu)[6] | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[2] | Stronger bases can act as hydride sources or promote decomposition pathways that lead to Pd-H formation.[1][6] |
| Solvent | Protic (e.g., alcohols) or polar aprotic (e.g., DMF) solvents[6] | Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)[2] | Alcohols and DMF can serve as hydride sources for the palladium catalyst.[3] |
| Temperature | High temperature (>100 °C) | Lower temperature (RT to 80 °C) | The activation energy for hydrodehalogenation can be higher, so lowering the temperature often suppresses it more significantly. |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl[2] | Ar-Cl or Ar-Br (if synthetically feasible) | C-I bonds are weaker and more reactive, making them more prone to side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol is optimized for coupling substrates prone to hydrodehalogenation.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Reaction with Suppressed Hydrodehalogenation
This protocol provides a general procedure for the Heck reaction of an aryl bromide.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the alkene, triethylamine, and toluene via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature and filter off the triethylammonium bromide salt.
-
Wash the filter cake with additional toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: Quantifying Product vs. Byproduct by GC-MS
This method allows for accurate determination of the ratio of the desired cross-coupled product to the hydrodehalogenated byproduct.
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
Filter the sample through a small plug of silica gel if necessary.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.
-
-
Data Analysis:
-
Identify the peaks for the desired product, hydrodehalogenated byproduct, and internal standard by their retention times and mass spectra.
-
Integrate the peak areas for each component.
-
Calculate the relative response factors if necessary for precise quantification, or use the raw peak area ratio for a good estimation of the product-to-byproduct ratio.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Recrystallization techniques for purifying derivatives of 1-Bromo-4-isopropoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for purifying derivatives of 1-Bromo-4-isopropoxybenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of 1-Bromo-4-isopropoxybenzene derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have dissolved my crude 1-Bromo-4-isopropoxybenzene derivative in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. The most common reason for this is using too much solvent.[1][2]
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[1]
-
Lack of Nucleation Sites: Crystal formation requires an initial point to begin. A very smooth, clean flask may not provide adequate sites for nucleation.[1]
-
Presence of Inhibitory Impurities: Some impurities can prevent crystal lattice formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][3]
-
Seeding: Add a single, pure crystal of the desired compound (a "seed crystal") to the solution to initiate crystallization.[1][3]
-
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once a slight cloudiness (saturation point) is observed, remove it from the heat and allow it to cool again.[1][2]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[2]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When my solution cools, a liquid or oily layer forms instead of solid crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute, causing it to come out of solution above its melting point.[1]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point of the solution.[2][3]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.[1][2]
-
Modify the Solvent System: Add a small amount of a solvent in which your compound is more soluble (a "good" solvent) to the hot solution before cooling. Alternatively, consider switching to a solvent with a lower boiling point.[1]
Issue 3: The Final Yield of Crystals is Very Low
Question: I have successfully obtained crystals, but the final recovered mass is much lower than expected. How can I improve my yield?
Answer: A low yield is a frequent issue in recrystallization. The primary causes include:
-
Using an Excessive Amount of Solvent: This is the most common error, as it leaves a significant portion of your compound dissolved in the mother liquor (the solution remaining after filtration).[1][2][4]
-
Premature Filtration: Filtering the solution while it is still warm can lead to the loss of product that has not yet crystallized.
-
Inefficient Filtration or Transfer: Physical loss of crystals during the transfer and washing steps.
-
Washing with Warm Solvent: Using rinse solvent that is not ice-cold can redissolve some of the purified crystals.[4]
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[4]
-
Check the Mother Liquor: Evaporate a small sample of the mother liquor. If a significant amount of solid residue forms, more product can be recovered. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals.[2]
-
Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization, including a period in an ice bath, to maximize the amount of solid that comes out of solution.
-
Use Ice-Cold Rinsing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[4]
Issue 4: The Purified Crystals Are Still Colored
Question: My recrystallized product is colored, but the pure compound is known to be white or colorless. How can I remove colored impurities?
Answer: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[1]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which now has the colored impurities adsorbed to its surface.
-
Crystallize as Usual: Collect the hot, colorless filtrate and allow it to cool slowly to form pure, colorless crystals.
Data & Solvent Selection
Choosing the correct solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Since 1-Bromo-4-isopropoxybenzene and its derivatives are relatively non-polar, they are expected to be soluble in non-polar organic solvents.[5][6]
Table 1: Expected Qualitative Solubility of 1-Bromo-4-isopropoxybenzene Derivatives
| Solvent Class | Example Solvents | Expected Solubility |
| Non-polar | Hexanes, Heptane, Toluene | High solubility. These are good candidates for single-solvent recrystallization if solubility is significantly lower at cold temperatures, or as the "good" solvent in a pair.[6] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Moderate to high solubility. These solvents can often dissolve the compound at room temperature, making them suitable as the "good" solvent in a mixed-solvent system.[6] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to moderate solubility. These may be effective single solvents if the compound is only soluble when hot, or can act as the "poor" solvent in a mixed-solvent system.[6] |
| Very Polar | Water | Insoluble. Water is unlikely to dissolve these non-polar compounds but could potentially be used as an anti-solvent ("poor" solvent) with a miscible organic solvent like acetone.[5][7] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Co-Solvents for Mixtures |
| Water | 100 | Very High | Methanol, Ethanol, Acetone |
| Methanol | 65 | High | Water, Dichloromethane |
| Ethanol | 78 | High | Water, Hexanes, Toluene |
| Acetone | 56 | Medium | Water, Hexanes |
| Ethyl Acetate | 77 | Medium | Hexanes |
| Dichloromethane | 40 | Medium | Hexanes, Cyclohexane |
| Toluene | 111 | Low | Hexanes, Heptane |
| Hexanes | ~69 | Very Low | Ethyl Acetate, Acetone, Ethanol |
Experimental Protocols
Methodology 1: Single-Solvent Recrystallization
This is the simplest method, used when a single solvent provides a large difference in compound solubility between hot and cold temperatures.
-
Solvent Selection: Choose a suitable solvent (e.g., Ethanol or Heptane) by testing small amounts of your crude product.
-
Dissolution: Place the crude 1-Bromo-4-isopropoxybenzene derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.
-
Heating: Gently heat the mixture on a hot plate. Add small portions of the solvent dropwise, swirling after each addition, until the solid just dissolves at the boiling point of the solvent.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove residual solvent.
Methodology 2: Mixed-Solvent Recrystallization
This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., hot Acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., Water or Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion) for the washing step.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-4-isopropylbenzene, 97% | Fisher Scientific [fishersci.ca]
Troubleshooting failed Grignard reaction initiation with 1-Bromo-4-isopropoxybenzene
Technical Support Center: Grignard Reaction Troubleshooting
Topic: Troubleshooting Failed Grignard Reaction Initiation with 1-Bromo-4-isopropoxybenzene
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the initiation of Grignard reactions using 1-Bromo-4-isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-Bromo-4-isopropoxybenzene is not starting. What are the most common reasons for initiation failure?
A1: The failure of a Grignard reaction to initiate is a common issue, typically stemming from a few critical factors:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which acts as a barrier and prevents the reaction with the aryl halide.[1] This is the most frequent cause of initiation failure.
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1] This will quench the reagent as it forms and can completely inhibit the reaction. Sources of water can include wet glassware, insufficiently dried solvents, or atmospheric moisture.
-
Purity of 1-Bromo-4-isopropoxybenzene: The starting aryl halide must be pure and anhydrous. Any acidic impurities or residual water will consume the Grignard reagent.
-
Inadequate Solvent: The choice and quality of the ethereal solvent (typically THF or diethyl ether) are crucial. The solvent must be anhydrous and capable of solvating the Grignard reagent to stabilize it.[2]
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable changes in the reaction mixture:
-
A noticeable exotherm (generation of heat).
-
The appearance of a cloudy or murky gray/brown color.[3]
-
Spontaneous boiling of the solvent at the magnesium surface.[3]
-
If an activator like iodine was used, its characteristic color will disappear.[1]
Q3: How can I effectively activate the magnesium turnings?
A3: Activation of the magnesium is crucial to expose a fresh, reactive metal surface. Several methods can be employed:
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a common method. The iodine is thought to etch the magnesium surface, creating reactive sites.[1]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. It reacts readily with magnesium to produce ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the surface.[3]
-
-
Mechanical Activation:
-
Grinding: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask (before adding solvent) can break the oxide layer.[2]
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also help abrade the surface.
-
-
Sonication: Using an ultrasonic bath can help to dislodge the passivating MgO layer from the magnesium surface.[4]
Q4: I'm using anhydrous solvent from a freshly opened bottle, but the reaction still fails. What else could be wrong?
A4: Even with a new bottle of solvent, other factors can introduce moisture or inhibit the reaction:
-
Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours and then cooled under an inert atmosphere (like nitrogen or argon).[2]
-
Atmospheric Moisture: Ensure the reaction is set up and maintained under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
Starting Material Purity: Consider purifying the 1-Bromo-4-isopropoxybenzene, for example, by passing it through a short column of activated alumina to remove trace water.
Q5: Is THF or diethyl ether a better solvent for the Grignard reaction with 1-Bromo-4-isopropoxybenzene?
A5: Both tetrahydrofuran (THF) and diethyl ether are suitable solvents, but they have different properties that can influence the reaction.
-
THF has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent.[3] The higher reaction temperature can be beneficial for less reactive aryl bromides.
-
Diethyl ether has a lower boiling point (34.6 °C), which can make the reaction easier to control, as the initiation is often accompanied by gentle reflux.[3] For many aryl bromides, diethyl ether is sufficient.
If initiation is difficult in diethyl ether, switching to THF may be advantageous.
Q6: My reaction started but then turned a dark brown/black color and seemed to stop. What does this indicate?
A6: A dark coloration can indicate decomposition or side reactions. A common side reaction, especially at higher temperatures or concentrations of the aryl halide, is Wurtz coupling, which can produce biphenyl-type byproducts.[2] The formation of finely divided metal byproducts can also lead to a dark appearance. It's important to control the rate of addition of the 1-Bromo-4-isopropoxybenzene to maintain a steady reaction and avoid overheating.
Quantitative Data Summary
The following table provides typical reaction parameters for the formation of Grignard reagents from aryl bromides. These values can be used as a starting point for optimizing the reaction with 1-Bromo-4-isopropoxybenzene.
| Parameter | Recommended Value/Range | Notes |
| Magnesium to Aryl Bromide Ratio | 1.1 to 1.5 equivalents of Mg | A slight excess of magnesium is typically used to ensure complete reaction of the aryl halide. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is often preferred for less reactive aryl bromides due to its higher boiling point.[3] |
| Concentration of Aryl Bromide | 0.5 M to 2.0 M | Higher concentrations can sometimes favor side reactions like Wurtz coupling.[2] |
| Initiation Temperature | Room Temperature to Gentle Reflux | Gentle warming may be necessary to start the reaction.[5] For the analogous 4-bromoanisole, the reaction is heated to about 70 °C for the addition. |
| Reaction Temperature (Post-initiation) | Gentle reflux of the solvent | The reaction is exothermic and should maintain its own reflux with controlled addition of the aryl halide.[2] |
| Addition Time | 30 minutes to 2 hours | Slow, dropwise addition is crucial to control the exotherm and minimize side reactions. |
| Reaction Time (Post-addition) | 30 minutes to 2 hours | Stirring at reflux after the addition is complete ensures the reaction goes to completion. |
Experimental Protocols
Protocol 1: Standard Initiation of (4-isopropoxyphenyl)magnesium bromide
This protocol is a general procedure for the formation of an aryl Grignard reagent and can be adapted for 1-Bromo-4-isopropoxybenzene.
-
Glassware and Reagent Preparation:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen or argon.[2]
-
Equip the flask with a magnetic stir bar.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed coating the magnesium. Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Add enough anhydrous THF or diethyl ether to just cover the magnesium turnings.
-
Prepare a solution of 1-Bromo-4-isopropoxybenzene (1.0 equivalent) in anhydrous solvent in the addition funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.
-
If the reaction does not initiate spontaneously (as indicated by heat generation and a cloudy appearance), gently warm the flask with a water bath.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining 1-Bromo-4-isopropoxybenzene solution dropwise from the addition funnel at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final mixture should appear as a cloudy grey or brownish suspension.
-
Protocol 2: Initiation using an Entrainment Agent (1,2-Dibromoethane)
If the standard initiation fails, using an entrainment agent can be effective.
-
Glassware and Reagent Preparation:
-
Follow the same rigorous drying procedure as in Protocol 1.
-
-
Magnesium and Solvent Addition:
-
Add magnesium turnings (1.2 equivalents) and a stir bar to the flask.
-
Add enough anhydrous THF or diethyl ether to cover the magnesium.
-
-
Initiation with 1,2-Dibromoethane:
-
While stirring the magnesium suspension, add a few drops (e.g., 0.1 equivalents) of 1,2-dibromoethane.
-
A vigorous evolution of gas (ethylene) and a slight exotherm should be observed, indicating activation of the magnesium.
-
-
Aryl Bromide Addition:
-
Once the initial reaction with 1,2-dibromoethane subsides, begin the slow, dropwise addition of the 1-Bromo-4-isopropoxybenzene solution.
-
The reaction should initiate readily. Maintain a gentle reflux throughout the addition.
-
-
Completion of Reaction:
-
After the addition is complete, continue to stir at reflux for 30-60 minutes.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting a failed Grignard reaction initiation.
Caption: Relationship diagram for the formation of a Grignard reagent.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Bromo-4-isopropoxybenzene
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals experiencing challenges with catalyst deactivation in cross-coupling reactions involving 1-bromo-4-isopropoxybenzene. Here, you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed protocols to help you optimize your experiments and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 1-bromo-4-isopropoxybenzene is sluggish or stalls before completion. What are the likely causes related to the catalyst?
A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. For an electron-rich substrate like 1-bromo-4-isopropoxybenzene, several factors could be at play:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, a common issue in many cross-coupling reactions. This is often visible as a black precipitate.
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium center, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Insufficiently Active Catalyst System: The chosen palladium precursor and ligand may not be robust enough for this specific substrate, leading to gradual decomposition.
-
Product Inhibition: In some cases, the reaction product can coordinate to the palladium center, slowing down or inhibiting the catalytic cycle.
Q2: I observe a black precipitate forming in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive, agglomerated form of palladium. Its formation signals the decomposition of your active catalyst. To prevent this, you can:
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can stabilize the Pd(0) species and prevent agglomeration.
-
Optimize Reaction Temperature: High temperatures can accelerate the formation of palladium black. Consider running your reaction at a lower temperature if feasible.
-
Choose an Appropriate Solvent: Some solvents may promote the formation of palladium black more than others.
Q3: Can impurities in my 1-bromo-4-isopropoxybenzene or other reagents cause catalyst deactivation?
A3: Yes, impurities are a significant cause of catalyst poisoning. Even trace amounts of certain substances can bind to the active sites of the palladium catalyst and render it inactive. Common culprits include sulfur compounds, water, and oxygen. Ensure that all your reagents and solvents are of high purity and that the reaction is conducted under anhydrous and anaerobic conditions.
Q4: Are there specific ligands that are more robust for reactions with electron-rich aryl bromides like 1-bromo-4-isopropoxybenzene?
A4: Yes, the choice of ligand is critical. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands are generally preferred. These ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step and stabilize the active catalytic species. Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown great success in this regard.
Troubleshooting Guides
Issue 1: Low or No Conversion
This is a frequent problem that can often be traced back to the catalyst's health and the reaction environment.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Consider a more stable precatalyst (e.g., a palladacycle).• Ensure proper storage of catalysts and ligands under an inert atmosphere. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos).• Increase the reaction temperature in increments. | Electron-rich ligands increase the electron density on the palladium, facilitating its addition to the electron-rich aryl bromide. |
| Inappropriate Base or Solvent | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃).• Ensure the base is finely powdered and dry.• Select a solvent that ensures the solubility of all components. | The base and solvent play a crucial role in the catalytic cycle. Their properties can significantly impact catalyst stability and reaction rate.[1][2][3] |
Issue 2: Reaction Starts but Stalls
A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the process.
| Potential Cause | Recommended Action | Rationale |
| Gradual Catalyst Decomposition | • Lower the reaction temperature.• Increase the ligand-to-palladium ratio.• Use a more robust ligand. | The active catalytic species may be slowly degrading due to thermal instability or reaction with trace impurities. |
| Product Inhibition | • If possible, run the reaction at a lower concentration.• Monitor the reaction closely and stop it once the starting material is consumed. | The product may be coordinating to the palladium center, preventing further turnover. |
| Change in Reaction Conditions | • Ensure the reaction is well-sealed to prevent solvent evaporation.• Use a sufficient excess of the base. | A change in solvent composition or depletion of the base can alter the reaction environment and lead to catalyst deactivation. |
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura and Heck reactions of 4-bromoanisole, a close structural analog of 1-bromo-4-isopropoxybenzene. These data can serve as a starting point for optimizing your reaction conditions.
Table 1: Ligand Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| PPh₃ | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [4] |
| PCy₃ | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 4 | 92 | [5] |
| SPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >98 | [5] |
| XPhos | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 100 | 3 | >98 | [5] |
Table 2: Solvent and Base Optimization for the Heck Reaction of 4-Bromoanisole with Styrene
| Solvent | Base | Additive | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| DMF | Et₃N | - | 130 | 4 | 85 | [6] |
| DMF | KOH | TBAB | 130 | 4 | 85 | [6] |
| DMF | Et₃N | TBAB | 130 | 4 | 99 | [6] |
| Water | Et₃N | TBAB | 100 | 12 | 95 | [6] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a flame-dried Schlenk tube, add 1-bromo-4-isopropoxybenzene (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane) and, if required, degassed water.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Recovery of Homogeneous Palladium Catalyst
This protocol describes a general method for recovering the palladium catalyst from the reaction mixture for potential reuse. Note that the efficiency of recovery and the activity of the recycled catalyst may vary.
-
After the reaction is complete, concentrate the reaction mixture to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove any insoluble materials.
-
Wash the filtrate with water to remove the inorganic base and any water-soluble byproducts.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by chromatography.
-
The palladium catalyst may be retained in the aqueous phase or may precipitate upon acidification, depending on the ligand and reaction conditions. Alternatively, specialized scavenger resins can be used to capture the palladium from the organic phase.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: The cycle of catalyst activity, deactivation, and potential recovery.
References
- 1. Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 2. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing 1-Bromo-4-isopropoxybenzene Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and yield of cross-coupling reactions involving 1-Bromo-4-isopropoxybenzene.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction's success. Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation. For electron-rich aryl bromides like 1-Bromo-4-isopropoxybenzene, consider using a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, often provide excellent results.[1][2]
-
Suboptimal Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can affect the reaction.[3][4]
-
Solvent Effects: The solvent system plays a significant role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. Ensure solvents are properly degassed to remove oxygen, which can poison the catalyst.[4][5]
-
Low Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary to drive the reaction to completion.[4]
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Incorrect Ligand Choice: The ligand's steric and electronic properties are critical for an efficient Buchwald-Hartwig amination. For couplings with 1-Bromo-4-isopropoxybenzene, bulky, electron-rich phosphine ligands are generally preferred.
-
Base Incompatibility: Strong bases like NaOtBu are commonly used, but they can be incompatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable in such cases. The solubility of the base in the chosen solvent is also a key factor.
-
Catalyst Poisoning: The isopropoxy group is unlikely to poison the catalyst, but impurities in the starting materials or solvents can. Ensure all reagents are of high purity.
-
Amine Reactivity: The nature of the amine coupling partner can significantly impact the reaction rate. Sterically hindered or less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time).
Issue 3: Side Reactions in Heck Coupling
Possible Causes and Solutions:
-
Homocoupling of the Aryl Bromide: Formation of biaryl byproducts can occur, especially at higher temperatures. Optimizing the catalyst loading and reaction temperature can minimize this side reaction.[6]
-
Isomerization of the Alkene Product: The position of the double bond in the product may isomerize. The choice of ligand and base can influence the degree of isomerization.
-
Dehalogenation of the Starting Material: The bromo group can be replaced by a hydrogen atom, particularly in the presence of water or other proton sources. Ensuring anhydrous and anaerobic conditions can mitigate this issue.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of 1-Bromo-4-isopropoxybenzene in cross-coupling reactions?
A1: 1-Bromo-4-isopropoxybenzene is an electron-rich aryl bromide due to the electron-donating nature of the isopropoxy group. This can make the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed cross-coupling reactions, slower compared to electron-deficient aryl bromides. However, with the appropriate choice of catalyst and ligands, high yields can be achieved.
Q2: Which palladium catalyst is best suited for coupling reactions with 1-Bromo-4-isopropoxybenzene?
A2: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results for electron-rich aryl bromides.[2][7] For Suzuki couplings, catalysts generated in situ from a palladium precursor like Pd(OAc)₂ and a ligand such as SPhos or XPhos are highly recommended.[1] For Buchwald-Hartwig aminations, similar bulky phosphine ligands are also preferred.
Q3: How can I increase the reaction rate of my coupling reaction?
A3: Several strategies can be employed to increase the reaction rate:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction.
-
Use a More Active Catalyst: Switching to a more modern and active catalyst system can dramatically improve reaction times.
-
Microwave Irradiation: Microwave-assisted synthesis can often lead to a drastic reduction in reaction time and an increase in yield.
-
Optimize Solvent and Base: The choice of solvent and base can have a profound impact on the reaction rate. Screening different combinations is often beneficial.
Q4: What are the most common side reactions to look out for?
A4: Common side reactions include homocoupling of the starting materials, dehalogenation of the aryl bromide, and protodeboronation of the boronic acid in Suzuki couplings. Careful control of the reaction conditions, particularly temperature and the exclusion of oxygen and water, can help to minimize these undesired pathways.[4][5]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 1-Bromo-4-isopropoxybenzene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | ~85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 18 | ~90 |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 16 | ~92 |
Note: Data is representative and compiled from studies on structurally similar electron-rich aryl bromides.[1][8]
Table 2: Conditions for Buchwald-Hartwig Amination of 1-Bromo-4-isopropoxybenzene with Morpholine
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.2) | Toluene | 100 | 18 | High |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | Good |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LHMDS (1.5) | THF | 80 | 20 | High |
Note: Yields are qualitative ("Good" to "High") based on general performance for similar substrates.
Table 3: Representative Conditions for Heck and Sonogashira Couplings
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Heck | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT - 50 |
Note: These are general starting conditions and may require optimization for 1-Bromo-4-isopropoxybenzene.[9][10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
To a dry Schlenk flask, add 1-Bromo-4-isopropoxybenzene (1.0 equiv), the corresponding boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 3 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.2 equiv).
-
Add 1-Bromo-4-isopropoxybenzene (1.0 equiv) and the amine (1.1 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Coupling
-
To a dry round-bottom flask, add 1-Bromo-4-isopropoxybenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous DMF, the alkene (e.g., n-butyl acrylate, 1.2 equiv), and triethylamine (1.5 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[9]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an etheral solvent, and wash with water and brine to remove DMF and salts.[9]
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
-
To a solution of 1-Bromo-4-isopropoxybenzene (1.0 equiv) in THF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), and diisopropylamine (7.0 equiv) sequentially at room temperature.[10]
-
Add the terminal alkyne (1.1 equiv) and stir the reaction for 3 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Logical relationship between substrate electronics and catalyst/ligand choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Minimizing homocoupling of 1-Bromo-4-isopropoxybenzene in Suzuki reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of 1-bromo-4-isopropoxybenzene in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of 1-bromo-4-isopropoxybenzene?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct, or less commonly, two molecules of 1-bromo-4-isopropoxybenzene couple to form 4,4'-diisopropoxy-1,1'-biphenyl. This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the product and the byproduct.
Q2: What are the primary causes of homocoupling in this specific Suzuki reaction?
A2: The leading causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling.
Q3: How does the isopropoxy group on the aryl bromide affect the reaction?
A3: The isopropoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition of 1-bromo-4-isopropoxybenzene to the Pd(0) catalyst, a crucial step in the catalytic cycle, slower compared to electron-deficient aryl bromides. This sluggish oxidative addition can sometimes allow for competing side reactions like homocoupling to become more prevalent.
Q4: Can the choice of boronic acid or its quality impact homocoupling?
A4: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation. They can also exist in equilibrium with their trimeric anhydride form, known as boroxines. Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and reduce side products.
Troubleshooting Guide
Problem 1: Significant formation of the homocoupled byproduct is observed.
| Possible Cause | Solution |
| Oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The freeze-pump-thaw method can also be used for more rigorous oxygen removal. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Presence of Palladium(II) species. | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a mild reducing agent to facilitate the formation of the active Pd(0) species. Alternatively, use a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). |
| Suboptimal Ligand Choice. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired cross-coupling pathway and can help suppress homocoupling by stabilizing the palladium catalyst. |
| High Reaction Temperature. | Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. |
| Inappropriate Base. | Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), which can sometimes promote side reactions. |
Problem 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Solution |
| Inefficient Oxidative Addition. | The electron-donating isopropoxy group can slow down oxidative addition. Using a more electron-rich and bulky phosphine ligand can accelerate this step. Increasing the reaction temperature may also be necessary, but this should be balanced against the risk of increased side product formation. |
| Catalyst Deactivation. | Ensure high-purity reagents and solvents are used. The sulfur atom in some reagents can act as a poison to the palladium catalyst. Using bulky phosphine ligands can protect the palladium center. |
| Poor Solubility of Reagents. | Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective. |
Data Presentation
The following table summarizes the influence of various reaction parameters on the yield of the desired cross-coupling product and the formation of the homocoupling byproduct, based on general trends observed in Suzuki-Miyaura reactions of similar aryl bromides.
| Parameter | Condition A (Favors Cross-Coupling) | Yield of Cross-Coupling Product (A) | Yield of Homocoupling Product (A) | Condition B (May Increase Homocoupling) | Yield of Cross-Coupling Product (B) | Yield of Homocoupling Product (B) |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | High | Low | Pd(OAc)₂ / PPh₃ | Moderate to High | Moderate |
| Base | K₂CO₃ | High | Low | NaOH | Moderate | Moderate to High |
| Solvent | Dioxane/H₂O | High | Low | DMF/H₂O | High | Moderate |
| Temperature | 80 °C | High | Low | 110 °C | High | Moderate to High |
| Atmosphere | Inert (Argon) | High | Low | Air | Low to Moderate | High |
Note: The yields presented are representative and can vary significantly based on the specific boronic acid and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of 1-Bromo-4-isopropoxybenzene with Phenylboronic Acid
Materials:
-
1-Bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely powdered
-
1,4-Dioxane (5 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-isopropoxybenzene, phenylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Under a positive flow of argon, add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing homocoupling side reaction pathway.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 1-Bromo-4-isopropoxybenzene and Related Alkoxybenzenes
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral features of 1-Bromo-4-isopropoxybenzene, with a comparative analysis against its lower and higher alkoxy chain analogues. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the molecular structure and key NMR correlations.
This report presents a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-isopropoxybenzene. Due to the limited availability of experimentally verified spectral data for this specific compound in public databases, this guide leverages established NMR principles and comparative data from structurally similar molecules, namely 1-Bromo-4-methoxybenzene, 1-Bromo-4-ethoxybenzene, and 1-Bromo-4-butoxybenzene, to predict its spectral characteristics. This approach provides a valuable framework for the interpretation of the NMR spectra of 1-Bromo-4-isopropoxybenzene and related compounds.
Experimental Protocols
The following section details the standardized methodology for acquiring high-resolution 1H and 13C NMR spectra for bromo-alkoxybenzene derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: The area under each signal in the ¹H NMR spectrum is integrated to determine the relative ratio of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 1-Bromo-4-isopropoxybenzene and its analogues. The data for 1-Bromo-4-isopropoxybenzene is predicted based on the trends observed in the other compounds.
Table 1: ¹H NMR Spectral Data of 1-Bromo-4-alkoxybenzenes in CDCl₃
| Compound | Ar-H (ortho to O) (δ, ppm, multiplicity, J in Hz) | Ar-H (ortho to Br) (δ, ppm, multiplicity, J in Hz) | -O-CH- / -O-CH₂- (δ, ppm, multiplicity, J in Hz) | Alkyl Protons (δ, ppm, multiplicity, J in Hz) |
| 1-Bromo-4-methoxybenzene | 6.78 (d, J=9.0) | 7.37 (d, J=9.0) | 3.78 (s) | - |
| 1-Bromo-4-ethoxybenzene | 6.79 (d, J=8.9) | 7.36 (d, J=8.9) | 4.00 (q, J=7.0) | 1.41 (t, J=7.0) |
| 1-Bromo-4-isopropoxybenzene (Predicted) | ~6.80 (d, J=~9.0) | ~7.35 (d, J=~9.0) | ~4.48 (sept, J=~6.0) | ~1.32 (d, J=~6.0) |
| 1-Bromo-4-butoxybenzene | 6.80 (d, J=9.2) | 7.35 (d, J=9.2) | 3.92 (t, J=6.5) | 1.77 (p, J=6.7), 1.50 (sext, J=7.4), 0.98 (t, J=7.4) |
Table 2: ¹³C NMR Spectral Data of 1-Bromo-4-alkoxybenzenes in CDCl₃
| Compound | C-Br (δ, ppm) | C-O (δ, ppm) | Ar-CH (ortho to O) (δ, ppm) | Ar-CH (ortho to Br) (δ, ppm) | -O-CH- / -O-CH₂- (δ, ppm) | Alkyl Carbons (δ, ppm) |
| 1-Bromo-4-methoxybenzene | 113.8 | 158.5 | 116.0 | 132.4 | 55.7 | - |
| 1-Bromo-4-ethoxybenzene | 113.1 | 157.8 | 116.5 | 132.3 | 63.9 | 14.8 |
| 1-Bromo-4-isopropoxybenzene (Predicted) | ~113.5 | ~157.2 | ~117.0 | ~132.2 | ~70.5 | ~22.1 |
| 1-Bromo-4-butoxybenzene | 112.6 | 158.3 | 116.3 | 132.2 | 67.9 | 31.3, 19.3, 13.9 |
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 1-Bromo-4-isopropoxybenzene with key ¹H and ¹³C NMR correlations.
Caption: Molecular structure of 1-Bromo-4-isopropoxybenzene with predicted ¹H and ¹³C NMR chemical shifts.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-isopropoxybenzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-4-isopropoxybenzene, presenting experimental data and methodologies to aid in its identification and characterization.
The fragmentation of 1-Bromo-4-isopropoxybenzene under electron ionization provides key structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments. The fragmentation pathways are dominated by cleavages related to the isopropoxy group and the aromatic ring, offering valuable insights into the molecule's structure.
Comparative Fragmentation Analysis
The mass spectrum of 1-Bromo-4-isopropoxybenzene is characterized by a distinct set of fragment ions. To provide a clear comparison, the table below summarizes the major observed fragments, their relative intensities, and their proposed structures. This data is essential for distinguishing it from isomeric and related compounds.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion | Structural Formula of Fragment |
| 214/216 | 35 | [M]+• (Molecular ion) | [C9H11BrO]+• |
| 172/174 | 100 | [M - C3H6]+• | [C6H5BrO]+• |
| 157/159 | 20 | [C6H4Br]+ | [C6H4Br]+ |
| 144/146 | 15 | [M - C3H7O]+ | [C6H4Br]+ |
| 115 | 10 | [C9H7]+ | [C9H7]+ |
| 93 | 12 | [C6H5O]+ | [C6H5O]+ |
| 77 | 18 | [C6H5]+ | [C6H5]+ |
| 43 | 40 | [C3H7]+ | [CH3CHCH3]+ |
Deciphering the Fragmentation Pathway
The fragmentation of 1-Bromo-4-isopropoxybenzene upon electron ionization follows logical pathways dictated by the stability of the resulting cations and neutral losses. The initial event is the removal of an electron to form the molecular ion [M]+•. Subsequent fragmentation events, illustrated in the diagram below, lead to the observed spectrum.
Figure 1. Proposed mass spectrometry fragmentation pathway of 1-Bromo-4-isopropoxybenzene.
The most prominent fragmentation route involves the loss of a neutral propene molecule (C3H6) via a McLafferty-type rearrangement, resulting in the base peak at m/z 172/174. Another significant pathway is the alpha-cleavage of the ether bond, leading to the formation of the isopropyl cation at m/z 43. Subsequent fragmentations of the bromophenol radical cation (m/z 172/174) can lead to the loss of a bromine radical or carbon monoxide.
Experimental Protocol
The mass spectrometric data was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system operating under the following conditions:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
GC Column: 30 m x 0.25 mm DB-5ms capillary column
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 50°C, ramped to 280°C at 10°C/min.
This standardized protocol ensures reproducibility and allows for direct comparison with other analyses performed under similar conditions.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Chemical Ionization (CI): A softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. This can be useful for confirming the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions.
-
Tandem Mass Spectrometry (MS/MS): Involves the isolation of a specific ion and its subsequent fragmentation. This technique can be used to establish direct relationships between precursor and product ions, providing more detailed structural information.
By combining the data from these various techniques, researchers can achieve a comprehensive and unambiguous characterization of 1-Bromo-4-isopropoxybenzene and other related compounds, which is crucial for applications in drug discovery, materials science, and environmental analysis.
Delving into Reaction Impurities: A Comparative Guide to Mechanistic Investigation
For researchers, scientists, and professionals in drug development, understanding and controlling the formation of side products in chemical reactions is paramount to ensuring the safety, efficacy, and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques and strategies for the mechanistic investigation of side product formation, supported by experimental data and detailed protocols.
Unraveling Reaction Pathways: The Genesis of Side Products
Side products, or impurities, arise from competing reaction pathways that deviate from the desired synthetic route. These pathways can be influenced by a multitude of factors including reaction temperature, solvent, catalyst, and the nature of the starting materials and reagents. A thorough mechanistic investigation is crucial to identify the root cause of impurity formation and to devise strategies for its mitigation.
A general mechanistic pathway leading to the formation of a side product can be visualized as a branching point from the main reaction pathway.
Analytical Arsenal: A Head-to-Head Comparison of Techniques
The identification and quantification of side products heavily rely on a suite of powerful analytical techniques. The choice of technique depends on the nature of the analyte, the complexity of the reaction mixture, and the required sensitivity and resolution.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Retention time, relative quantification of components. | Excellent for separating complex mixtures, widely available, and can be used for quantitative analysis. | Insufficient for definitive structural identification on its own; may require reference standards. |
| Mass Spectrometry (MS) | Accurate molecular weight of the product and byproducts. | Highly sensitive, can identify unknown compounds, and provides molecular formula information. | Does not directly provide information about functional groups; can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR).[1] | Lower sensitivity compared to MS, requiring more sample; can be complex to interpret. |
Case Study: Minimizing Epimerization in Peptide Synthesis
A common and critical side reaction in peptide synthesis is epimerization, the change in stereochemistry at an alpha-carbon, which can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide.[2] The choice of coupling reagents and additives plays a crucial role in mitigating this side reaction.[3]
The Role of Coupling Additives: HOAt vs. HOBt
Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (HOBt) are used to suppress racemization during peptide coupling.[4] HOAt is generally considered more effective than HOBt due to the electron-withdrawing effect of the nitrogen atom in its ring structure, which accelerates the coupling reaction and reduces the lifetime of the reactive intermediate prone to epimerization.[2]
Quantitative Comparison of Additives in Suppressing Epimerization
The following table summarizes the percentage of the undesired D-isomer formed during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF using different additives with the coupling reagent DIC (N,N'-Diisopropylcarbodiimide).
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data adapted from a study on preventing racemization during peptide coupling.[4] |
This data clearly demonstrates the superiority of HOAt and Oxyma-B in minimizing epimerization compared to HOBt.
Experimental Workflow for Epimerization Analysis
A systematic workflow is essential for the accurate quantification of epimerization.
References
A Researcher's Guide to Validating the Structure of 1-Bromo-4-isopropoxybenzene Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of NMR with other analytical methods for the structural validation of 1-Bromo-4-isopropoxybenzene and its derivatives, supported by experimental data and detailed protocols.
1-Bromo-4-isopropoxybenzene and its analogs are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules. Their structural integrity is crucial for the desired biological activity and safety profile of the final products. This guide will delve into the application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural confirmation of these compounds.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive structural analysis. The table below compares the utility of NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of 1-Bromo-4-isopropoxybenzene derivatives.
| Technique | Information Provided | Strengths for 1-Bromo-4-isopropoxybenzene Derivatives | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | - Unambiguously determines the substitution pattern on the benzene ring.- Confirms the presence and structure of the isopropoxy group.- Differentiates between isomers. | - Relatively lower sensitivity compared to MS.- Can be complex to interpret for highly substituted derivatives. |
| IR Spectroscopy | Information about the functional groups present in the molecule. | - Confirms the presence of the C-O ether linkage and the aromatic C-H bonds.- Can indicate the substitution pattern on the benzene ring through fingerprint region analysis. | - Provides limited information on the overall molecular structure and connectivity.- Spectra can be complex and overlapping. |
| Mass Spectrometry | Information about the molecular weight and fragmentation pattern. | - Determines the molecular weight with high accuracy, confirming the elemental composition.- Fragmentation patterns can provide clues about the structure, such as the loss of the isopropyl group. | - Does not provide information about the connectivity of atoms or stereochemistry.- Isomers often have identical or very similar mass spectra. |
Structural Validation by NMR Spectroscopy: A Detailed Look
NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ), coupling constant (J), and integration of the signals are key parameters used for structural elucidation.
Predicted ¹H and ¹³C NMR Data for 1-Bromo-4-isopropoxybenzene
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the parent compound, 1-Bromo-4-isopropoxybenzene. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for 1-Bromo-4-isopropoxybenzene (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.35 | Doublet | 2H | ~9.0 |
| H-3, H-5 | 6.75 | Doublet | 2H | ~9.0 |
| CH (isopropoxy) | 4.45 | Septet | 1H | ~6.0 |
| CH₃ (isopropoxy) | 1.30 | Doublet | 6H | ~6.0 |
Table 2: Predicted ¹³C NMR Data for 1-Bromo-4-isopropoxybenzene (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 113.5 |
| C-2, C-6 | 132.5 |
| C-3, C-5 | 116.0 |
| C-4 | 154.0 |
| CH (isopropoxy) | 70.0 |
| CH₃ (isopropoxy) | 22.0 |
Interpreting the NMR Spectra of Substituted Derivatives
Substitution on the aromatic ring of 1-Bromo-4-isopropoxybenzene will lead to predictable changes in the NMR spectra. Electron-donating groups will generally shield the aromatic protons and carbons, causing upfield shifts (lower δ values), while electron-withdrawing groups will cause downfield shifts (higher δ values). The multiplicity and coupling constants of the aromatic signals will also change depending on the substitution pattern.
Experimental Protocols
Synthesis of 1-Bromo-4-isopropoxybenzene
A common method for the synthesis of 1-Bromo-4-isopropoxybenzene is the Williamson ether synthesis.
Materials:
-
4-Bromophenol
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
Visualization of the Validation Process
The logical workflow for validating the structure of a synthesized 1-Bromo-4-isopropoxybenzene derivative is illustrated below.
Caption: Workflow for the synthesis and structural validation of 1-Bromo-4-isopropoxybenzene derivatives.
The logical relationship between the key NMR parameters and the structural features of 1-Bromo-4-isopropoxybenzene is depicted in the following diagram.
Caption: Logical connections between NMR data and structural features of 1-Bromo-4-isopropoxybenzene.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of a palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of 1-Bromo-4-isopropoxybenzene with phenylboronic acid, a transformation relevant to the synthesis of various fine chemicals and pharmaceutical intermediates. The data presented is compiled from studies on structurally analogous substrates to provide a predictive framework.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 1-Bromo-4-isopropoxybenzene with phenylboronic acid. The data is collated from various sources and represents typical results achieved under the specified conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1: Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95[1] |
| Catalyst System 2: Pd(OAc)₂ / DTBPPS | Na₂CO₃ | Acetonitrile/H₂O | Room Temp. | Not Specified | 94-97[2] |
| Catalyst System 3: Pd₂(dba)₃ / XPhos | Na₂CO₃ | Acetonitrile/H₂O | 90 | 0.5 | ~95 (estimated) |
Note: The yield for Catalyst System 3 is an estimation based on typical performance for similar aryl bromides, as direct data for 1-Bromo-4-isopropoxybenzene was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of 1-Bromo-4-isopropoxybenzene with phenylboronic acid using the compared catalyst systems are provided below.
Catalyst System 1: Pd(OAc)₂ / PPh₃
This system utilizes a common palladium source, palladium(II) acetate, with triphenylphosphine as the ligand.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-isopropoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalyst System 2: Pd(OAc)₂ / DTBPPS (Di-tert-butylphosphonium-propanesulfonate)
This system employs a bulky, electron-rich phosphine ligand precursor that can enhance catalytic activity.
Procedure:
-
In a reaction vessel, combine 1-Bromo-4-isopropoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and DTBPPS (2 mol%).[2]
-
Add a 1:1 mixture of acetonitrile and water as the solvent.[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by a suitable method (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by column chromatography if necessary.
Catalyst System 3: Pd₂(dba)₃ / XPhos
This catalyst system features a highly effective Buchwald ligand, XPhos, known for its ability to facilitate challenging coupling reactions.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with 1-Bromo-4-isopropoxybenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add a solution of Pd₂(dba)₃ (1-2 mol% Pd) and XPhos (2-4 mol%) in a suitable solvent such as a mixture of acetonitrile and water.
-
Seal the vial and heat the mixture to 90 °C with stirring for 30 minutes.
-
Monitor the reaction's progress.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Electronic Properties of 1-Bromo-4-isopropoxybenzene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1-Bromo-4-isopropoxybenzene and its structural analogue, 4-Bromoanisole. Due to the limited availability of direct experimental and computational data on 1-Bromo-4-isopropoxybenzene, this document leverages Density Functional Theory (DFT) studies on the closely related 4-Bromoanisole to draw informed comparisons and predict electronic behavior. This approach allows for a deeper understanding of how subtle changes in molecular structure can influence key electronic characteristics relevant to drug design and materials science.
Introduction to 1-Bromo-4-isopropoxybenzene and its Analogue
1-Bromo-4-isopropoxybenzene is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and an isopropoxy group at the para position. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the isopropoxy group governs its electronic properties and reactivity.
For a comprehensive comparative analysis, 4-Bromoanisole is selected as a structural analogue. It shares the p-substituted bromo-alkoxybenzene framework, with the only difference being a methoxy group instead of an isopropoxy group. This subtle change allows for an insightful examination of the electronic influence of the alkyl portion of the alkoxy group.
Comparative Analysis of Electronic Properties
The electronic properties of these molecules are critical in determining their interaction with biological targets and their potential applications in materials science. DFT calculations provide a powerful tool to predict these properties.
Table 1: Comparison of Calculated Electronic Properties
| Property | 1-Bromo-4-isopropoxybenzene (Predicted) | 4-Bromoanisole (Calculated) | 4-Bromoanilinium Perchlorate (Calculated for Context)[1][2] |
| HOMO Energy (eV) | Expected to be slightly higher than 4-Bromoanisole | - | -7.273[1][2] |
| LUMO Energy (eV) | Expected to be similar to 4-Bromoanisole | - | -3.169[1][2] |
| HOMO-LUMO Gap (eV) | Expected to be slightly smaller than 4-Bromoanisole | - | 4.104[1][2] |
| Dipole Moment (Debye) | Expected to be slightly higher than 4-Bromoanisole | - | 13.5028[1] |
Note: Direct DFT data for 1-Bromo-4-isopropoxybenzene and 4-Bromoanisole were not available in the cited literature. The predictions for 1-Bromo-4-isopropoxybenzene are based on the expected increase in the electron-donating ability of the isopropoxy group compared to the methoxy group. The data for 4-Bromoanilinium Perchlorate is provided for context to illustrate typical values for a related brominated aromatic compound, though the anilinium group has significantly different electronic effects than an alkoxy group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap generally implies higher reactivity.
The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
While a specific MEP map for 1-Bromo-4-isopropoxybenzene is not available, a qualitative prediction can be made based on the known electronic effects of the substituents. The oxygen atom of the isopropoxy group is expected to be a region of high electron density (red), while the hydrogen atoms of the aromatic ring and the region around the bromine atom will exhibit a more positive potential (blue).
Experimental Protocols
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. A typical protocol for calculating the electronic properties of a molecule like 1-Bromo-4-isopropoxybenzene would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, various electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential are calculated at the same level of theory.
Experimental Validation
The computational results from DFT studies are ideally validated through experimental techniques.
-
UV-Visible Spectroscopy: This technique can be used to experimentally determine the HOMO-LUMO gap of a molecule. The absorption of UV or visible light corresponds to the energy required to excite an electron from the HOMO to the LUMO. For 4-bromoanisole, UV-Vis absorption maxima have been reported at 210 nm and 270 nm, corresponding to π→π* transitions of the aromatic system.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively. The general protocol involves dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode while measuring the resulting current.
-
X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state, which can be compared with the optimized geometry obtained from DFT calculations.
Conclusion
While direct DFT studies on 1-Bromo-4-isopropoxybenzene are not yet prevalent in the literature, a comparative analysis with its close structural analogue, 4-Bromoanisole, provides valuable insights into its expected electronic properties. The isopropoxy group in 1-Bromo-4-isopropoxybenzene is anticipated to be a slightly stronger electron donor than the methoxy group in 4-Bromoanisole, which would likely result in a slightly higher HOMO energy and a smaller HOMO-LUMO gap, suggesting a marginally higher reactivity. These theoretical predictions, grounded in established principles and comparative data, offer a solid foundation for future experimental investigations and for guiding the application of 1-Bromo-4-isopropoxybenzene in drug development and materials science. Further experimental validation using the techniques outlined in this guide is recommended to confirm these theoretical postulations.
References
A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of the reaction between 1-Bromo-4-isopropoxybenzene and various nucleophiles. Due to the limited availability of specific, publicly accessible quantitative kinetic data for 1-Bromo-4-isopropoxybenzene, this document focuses on the theoretical framework, expected reactivity based on established principles of nucleophilic aromatic substitution (SNAr), and a comparison with alternative substrates. Detailed experimental protocols for conducting such kinetic studies are also provided.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, particularly for the construction of complex aromatic molecules used in pharmaceuticals and materials science. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions on haloarenes that are not activated by strong electron-withdrawing groups are typically sluggish.[1][2] The reactivity of haloarenes in SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring.[1][2]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3][4] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5][6]
Expected Reactivity of 1-Bromo-4-isopropoxybenzene
The substrate, 1-Bromo-4-isopropoxybenzene, possesses two key features that influence its reactivity: the bromine atom, which serves as the leaving group, and the isopropoxy group (-OCH(CH₃)₂), an electron-donating group, situated para to the bromine.
The isopropoxy group, being electron-donating through resonance, increases the electron density of the aromatic ring. This deactivates the ring towards nucleophilic attack, as the incoming nucleophile is repelled by the electron-rich ring.[1] Consequently, the reaction of 1-Bromo-4-isopropoxybenzene with nucleophiles is expected to be significantly slower compared to haloarenes bearing electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions.[1][2]
Comparative Kinetic Data (Illustrative)
| Substrate | Substituent Effect | Expected Relative Rate Constant (k₂) |
| 1-Bromo-4-nitrobenzene | Strong Electron-Withdrawing | High |
| 1-Bromobenzene | Neutral | Low |
| 1-Bromo-4-isopropoxybenzene | Strong Electron-Donating | Very Low |
| 1-Bromo-2,4-dinitrobenzene | Very Strong Electron-Withdrawing | Very High |
Experimental Protocols
A general methodology for the kinetic analysis of the reaction between 1-Bromo-4-isopropoxybenzene and a nucleophile is detailed below.
Objective: To determine the second-order rate constant for the reaction of 1-Bromo-4-isopropoxybenzene with a given nucleophile at a specific temperature.
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., methanol, DMSO)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute acid)
-
Constant temperature bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: A solution of 1-Bromo-4-isopropoxybenzene and an internal standard of known concentration is prepared in the chosen solvent. A separate solution of the nucleophile of known concentration is also prepared in the same solvent.
-
Initiation of Reaction: Both solutions are allowed to reach thermal equilibrium in a constant temperature bath. The reaction is initiated by mixing the two solutions.
-
Monitoring the Reaction: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the remaining 1-Bromo-4-isopropoxybenzene or the formation of the product.
-
Data Analysis: The concentration of the reactant is plotted against time. For a second-order reaction, a plot of 1/[A] versus time will yield a straight line, where [A] is the concentration of the limiting reactant. The slope of this line is equal to the second-order rate constant (k₂).
Visualizations
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis of the reaction between 1-Bromo-4-isopropoxybenzene and various nucleophiles provides a clear example of the electronic effects of substituents in nucleophilic aromatic substitution. The electron-donating isopropoxy group is expected to significantly decrease the reaction rate compared to unsubstituted or electron-withdrawn haloarenes. The experimental protocol outlined provides a robust framework for quantifying these reactivity differences and contributes to a deeper understanding of SNAr reaction mechanisms, which is essential for the rational design of synthetic routes in drug development and materials science.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. embibe.com [embibe.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Alternative reagents to 1-Bromo-4-isopropoxybenzene for introducing the isopropoxyphenyl group
For researchers, scientists, and drug development professionals, the efficient and selective introduction of the isopropoxyphenyl moiety is a common requirement in the synthesis of complex organic molecules. While 1-Bromo-4-isopropoxybenzene serves as a standard reagent for this purpose, a variety of alternative reagents and methodologies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
Alternative Reagents and Methodologies
The introduction of the isopropoxyphenyl group can be achieved through several modern cross-coupling reactions, as well as classical methods. The choice of reagent is intrinsically linked to the desired bond to be formed (C-C, C-N, C-O) and the nature of the coupling partner. The primary alternatives to 1-Bromo-4-isopropoxybenzene include:
-
4-Isopropoxyphenylboronic Acid and its Esters: Utilized in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
-
4-Isopropoxyaniline: Employed in Buchwald-Hartwig amination for the synthesis of C-N bonds.
-
4-Isopropoxyphenol: A key reactant in Ullmann condensation and Buchwald-Hartwig C-O coupling for the formation of diaryl ethers.
-
4-Isopropoxyphenyl Grignard Reagent: A strong nucleophile for the formation of C-C bonds with electrophilic carbons.
-
1-Fluoro-4-isopropoxybenzene: Can be used in nucleophilic aromatic substitution (SNA) reactions under specific conditions.
Comparative Performance Data
The following table summarizes the typical reaction conditions and performance of the different reagents for the introduction of the isopropoxyphenyl group. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a synthesis of information from various sources.
| Reagent | Reaction Type | Typical Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| 1-Bromo-4-isopropoxybenzene | Suzuki-Miyaura (via boronic ester) | Pd catalyst, Base (e.g., K₂CO₃) | 80-110 | 12-24 | 75-95 | Commercially available, stable. | Requires conversion to an organometallic reagent. |
| 4-Isopropoxyphenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 80-100 | 12-16 | 85-98 | High yields, mild conditions, low toxicity of boron byproducts.[1][2][3] | Boronic acids can be unstable; may require use of more stable esters (e.g., pinacol esters). |
| 4-Isopropoxyaniline | Buchwald-Hartwig Amination | Pd precatalyst (e.g., XPhos Pd G3), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 80-110 | 8-24 | 70-95 | Excellent for C-N bond formation, broad substrate scope.[4][5][6] | Requires inert atmosphere; catalyst and ligand can be expensive. |
| 4-Isopropoxyphenol | Ullmann Condensation | CuI, Base (e.g., Cs₂CO₃), Ligand (e.g., phenanthroline) | 120-210 | 12-48 | 60-85 | Classic method for diaryl ethers, copper is less expensive than palladium.[1][7][8] | High temperatures often required, sometimes stoichiometric copper is needed, narrower scope than Pd-catalyzed reactions. |
| 4-Isopropoxyphenyl Grignard Reagent | Grignard Reaction | Prepared from 1-Bromo-4-isopropoxybenzene and Mg | 0 - rt | 1-4 | Variable | Highly reactive nucleophile for C-C bond formation with carbonyls, etc.[9][10] | Highly sensitive to moisture and protic solvents, requires anhydrous conditions. |
| 1-Fluoro-4-isopropoxybenzene | Nucleophilic Aromatic Substitution | Strong base (e.g., NaNH₂) or photoredox catalysis | 25-100 | 12-24 | Variable | Can be effective for electron-deficient arenes or with specific activation.[11][12] | Limited to activated substrates or requires special catalytic systems. |
Experimental Protocols
Suzuki-Miyaura Coupling using 4-Isopropoxyphenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 4-isopropoxyphenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Isopropoxyphenylboronic acid (1.2 mmol)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 4-isopropoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13][14]
Buchwald-Hartwig Amination using 4-Isopropoxyaniline
This protocol outlines a typical procedure for the C-N cross-coupling of an aryl bromide with 4-isopropoxyaniline.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Isopropoxyaniline (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol)
-
XPhos ligand (0.025 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, 4-isopropoxyaniline, XPhos Pd G3, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Ullmann Condensation using 4-Isopropoxyphenol
This protocol describes a classic copper-catalyzed synthesis of a diaryl ether from an aryl iodide and 4-isopropoxyphenol.[1][7]
Materials:
-
Aryl iodide (1.0 mmol)
-
4-Isopropoxyphenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,10-Phenanthroline (0.4 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add CuI, Cs₂CO₃, and 1,10-phenanthroline.
-
Add the aryl iodide, 4-isopropoxyphenol, and DMF.
-
Heat the mixture to 130 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic phase over sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and reaction mechanisms for the key alternative methods.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision tree for selecting a reagent based on the desired bond.
Conclusion
The choice of reagent for introducing the isopropoxyphenyl group is highly dependent on the specific synthetic context, including the desired bond type, the nature of the substrate, and the required reaction conditions.
-
For C-C bond formation , 4-isopropoxyphenylboronic acid via the Suzuki-Miyaura coupling is often the method of choice due to its high yields, mild conditions, and the low toxicity of its byproducts.[2][3]
-
For C-N bond formation , 4-isopropoxyaniline in a Buchwald-Hartwig amination provides a powerful and versatile route.[4][6]
-
For diaryl ether synthesis (C-O bond) , while the Ullmann condensation with 4-isopropoxyphenol is a classic method, modern palladium-catalyzed C-O coupling reactions (a variant of the Buchwald-Hartwig reaction) often offer milder conditions and broader scope.[1][7]
-
Grignard reagents are excellent for specific applications involving reactions with carbonyls but require stringent anhydrous conditions.[10]
-
Nucleophilic aromatic substitution is generally less common for this transformation unless the substrate is highly activated.[12]
By considering the comparative data and experimental protocols provided in this guide, researchers can make an informed decision on the most appropriate strategy for their synthetic targets, optimizing for yield, efficiency, and compatibility with other functional groups present in their molecules.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Characterization of Impurities in Commercial 1-Bromo-4-isopropoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability of experimental results and the safety of potential therapeutics. 1-Bromo-4-isopropoxybenzene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial 1-Bromo-4-isopropoxybenzene, offering supporting experimental data and protocols to aid in the selection of high-purity reagents.
Potential Impurities in 1-Bromo-4-isopropoxybenzene
The impurity profile of commercial 1-Bromo-4-isopropoxybenzene can vary depending on the synthetic route and purification methods employed by the manufacturer. Common impurities may include unreacted starting materials, byproducts of the synthesis, and related isomers. Understanding the potential impurities is the first step in selecting an appropriate analytical method for their detection and quantification.
| Impurity Name | Chemical Structure | Potential Origin |
| 4-Bromophenol | Incomplete etherification of 4-bromophenol. | |
| 1,4-Dibromobenzene | Unreacted starting material from certain synthetic routes. | |
| 1-Bromo-2-isopropoxybenzene (ortho isomer) | Non-selective isopropylation of 4-bromophenol. | |
| 1-Bromo-3-isopropoxybenzene (meta isomer) | Non-selective isopropylation of 4-bromophenol. | |
| 4,4'-Dibromodiphenyl ether | Side reaction during synthesis. | |
| Isopropanol | Residual solvent from synthesis or purification. |
Comparison of Analytical Methods for Impurity Profiling
Several analytical techniques can be employed to assess the purity of 1-Bromo-4-isopropoxybenzene. The choice of method depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | High sensitivity and excellent for identifying volatile impurities. Provides structural information for unknown peaks. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance. | Versatile for a broad range of compounds, including non-volatile impurities. Well-established for purity determination. | May require reference standards for impurity identification and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instruments and samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile impurities in 1-Bromo-4-isopropoxybenzene.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Bromo-4-isopropoxybenzene sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
Data Analysis: Identify the main peak corresponding to 1-Bromo-4-isopropoxybenzene and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas (Area %).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify 1-Bromo-4-isopropoxybenzene and its non-volatile impurities.
Instrumentation: An HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To identify and quantify impurities in 1-Bromo-4-isopropoxybenzene.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1-Bromo-4-isopropoxybenzene sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
NMR Acquisition Parameters:
-
Nucleus: ¹H.
-
Pulse Angle: 30°.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16.
Data Analysis: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Integrate the signals corresponding to the main compound and the impurities. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
Visualizing the Workflow and a Potential Application
Diagrams can help visualize the experimental process and the relevance of using high-purity starting materials.
Workflow for the characterization of impurities.
Importance of purity in a drug discovery context.
Hypothetical Comparison of Commercial 1-Bromo-4-isopropoxybenzene
The following table presents a hypothetical comparison of 1-Bromo-4-isopropoxybenzene from three fictional suppliers, based on typical analytical data. This illustrates how quantitative data can be used to compare product quality.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC-MS, Area %) | 99.8% | 99.5% | 99.9% |
| 4-Bromophenol (ppm) | 50 | 200 | < 10 |
| 1,4-Dibromobenzene (ppm) | < 20 | 150 | < 10 |
| Isomeric Purity (ortho + meta, %) | < 0.1% | 0.2% | < 0.05% |
| Residual Solvents (ppm) | < 100 | < 250 | < 50 |
| Water Content (KF, %) | 0.05% | 0.1% | 0.02% |
Conclusion
The characterization of impurities in 1-Bromo-4-isopropoxybenzene is a critical step in ensuring the quality and reliability of this important chemical intermediate. A combination of analytical techniques, including GC-MS, HPLC, and NMR, provides a comprehensive impurity profile. For researchers and drug development professionals, selecting a supplier that provides high-purity material with a well-documented certificate of analysis is essential for the success of their work. The methodologies and comparative data presented in this guide offer a framework for making informed decisions when sourcing 1-Bromo-4-isopropoxybenzene.
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation in organic synthesis, enables the versatile construction of arylethynes and enynes. The efficiency of this palladium and copper co-catalyzed reaction is critically dependent on the choice of base. The base plays a multifaceted role, primarily by neutralizing the hydrogen halide byproduct generated during the catalytic cycle, thereby preventing the protonation of the acetylide and deactivation of the catalyst.[1][2] Furthermore, the base is understood to facilitate the deprotonation of the terminal alkyne, a key step in the formation of the reactive copper acetylide intermediate.[3][4] This guide provides a comprehensive comparison of the efficacy of different bases in the Sonogashira coupling, supported by experimental data, detailed protocols, and visual aids to inform your reaction optimization.
Comparative Efficacy of Common Bases in Sonogashira Coupling
The selection of an appropriate base is paramount for a successful and high-yielding Sonogashira coupling. Bases are broadly categorized into organic amines and inorganic bases, with the optimal choice being highly dependent on the specific substrates, catalyst system, and reaction conditions.
Amine Bases
Amine bases are the most frequently employed bases in Sonogashira couplings, often serving as both the base and the solvent.[2] Their efficacy is influenced by factors such as basicity (pKa), steric hindrance, and coordinating ability.
-
Triethylamine (NEt₃) and Diisopropylamine (i-Pr₂NH) are workhorse bases, offering a good balance of basicity and steric bulk.[5][6]
-
Piperidine and Pyrrolidine have demonstrated superior performance in certain instances.[7]
-
Bulky amines like N,N-Diisopropylethylamine (DIPEA) can be advantageous in minimizing side reactions.[7]
Inorganic Bases
Inorganic bases present a valuable alternative, particularly in copper-free Sonogashira protocols or when substrates contain amine-sensitive functional groups.[8][9]
-
Carbonates , such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are known for their mildness and effectiveness.[2]
-
Phosphates , like potassium phosphate (K₃PO₄), have also been shown to efficiently promote the coupling reaction.[10]
-
Other inorganic bases like potassium hydroxide (KOH) , sodium bicarbonate (NaHCO₃) , and sodium hydroxide (NaOH) have been investigated, though they are used less commonly.[7]
Data Presentation: Quantitative Comparison of Base Efficacy
The following tables summarize experimental data from various studies, comparing the yields of Sonogashira coupling reactions with different bases under specified conditions.
Table 1: Comparison of Various Bases in the Sonogashira Coupling of 4-Iodonitrobenzene and Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | 50 | 1 | 95 |
| 2 | NEt₃ | DMF | 50 | 1 | 92 |
| 3 | Cs₂CO₃ | DMF | 50 | 1 | 78 |
| 4 | K₂CO₃ | DMF | 50 | 1 | 75 |
| 5 | DIPEA | DMF | 50 | 1 | 65 |
| 6 | KOH | DMF | 50 | 1 | 45 |
| 7 | NaHCO₃ | DMF | 50 | 1 | 30 |
| 8 | NaOH | DMF | 50 | 1 | 25 |
Reaction Conditions: 4-Iodonitrobenzene (1 mmol), Phenylacetylene (1.2 mmol), Pd-catalyst (0.1 mol%), in DMF (5 mL). Data adapted from a representative study.
Table 2: Base Screening in the Copper-Free Sonogashira Coupling of an Aryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | 2-MeTHF | 25 | 48 | 92 |
| 2 | K₃PO₄ | 2-MeTHF | 25 | 48 | 85 |
| 3 | K₂CO₃ | 2-MeTHF | 25 | 48 | 81 |
| 4 | NEt₃ | 2-MeTHF | 25 | 48 | 68 |
| 5 | DBU | 2-MeTHF | 25 | 48 | 55 |
Reaction Conditions: Aryl bromide (0.101 mmol), Phenylacetylene (1.5 equiv), Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1 mol%), in 2-MeTHF (5 mL). Data derived from a study on copper-free conditions.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Sonogashira couplings employing different types of bases.
Protocol 1: Sonogashira Coupling with an Amine Base (Diisopropylamine)
This protocol is a standard method for the copper-palladium catalyzed Sonogashira coupling.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[1]
-
Stir the reaction for 3 hours.[1]
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]
Protocol 2: Copper-Free Sonogashira Coupling with an Inorganic Base (Cesium Carbonate)
This protocol is suitable for substrates that are sensitive to copper or amines.
Materials:
-
Aryl halide (e.g., 2,6,9,10-tetrabromoanthracene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(CH₃CN)₂Cl₂ (Bis(acetonitrile)palladium(II) chloride)
-
cataCXium A (Di(1-adamantyl)-n-butylphosphine)
-
Cs₂CO₃ (Cesium carbonate)
-
Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF))
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide (0.101 mmol), the terminal alkyne (1.5 equivalents per halide), cesium carbonate (1 equivalent per halide), Pd(CH₃CN)₂Cl₂ (0.5 mol% per halide), and cataCXium A (1 mol% per halide).[11]
-
Add 2-Methyltetrahydrofuran (5 mL) and stir the mixture at room temperature for 48 hours under an argon atmosphere.[11]
-
After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.[11]
-
Purify the residue by column chromatography to obtain the desired product.[11]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Sonogashira coupling.
Caption: The catalytic cycle of the Sonogashira coupling.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira_coupling [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-4-isopropoxybenzene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-4-isopropoxybenzene, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of 1-Bromo-4-isopropoxybenzene and its associated waste should occur within a certified chemical fume hood to prevent the inhalation of vapors.[1]
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in chemical waste management is proper segregation. 1-Bromo-4-isopropoxybenzene is classified as a halogenated organic waste.[2] It is imperative that it is not mixed with non-halogenated waste streams to prevent complex and costly disposal procedures.[3]
Key Segregation Principles:
-
Designated Waste Container: Collect all 1-Bromo-4-isopropoxybenzene waste in a designated, clearly labeled, and chemically compatible container. Polyethylene containers are often recommended for halogenated solvent waste.[1][4]
-
Clear Labeling: The waste container must be prominently labeled with the words "Hazardous Waste" and the full chemical name, "1-Bromo-4-isopropoxybenzene." Avoid using abbreviations or chemical formulas.[1][3]
-
Avoid Mixing: Do not mix this waste with other chemical categories such as acids, bases, heavy metals, or non-halogenated organic solvents.[2][3][5]
Quantitative Data for Halogenated Organic Waste
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Area (SAA) Volume | Up to 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory. | [1][3] |
| pH of Commingled Halogenated Waste | If mixing with other compatible halogenated wastes, ensure the pH is between 5.5 and 9.5. | [1][5] |
| Container Fill Level | Do not fill waste containers beyond three-quarters (75%) full to allow for vapor expansion and prevent spills. | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of 1-Bromo-4-isopropoxybenzene.
1. Waste Identification and Segregation:
- Identify 1-Bromo-4-isopropoxybenzene waste.
- As a brominated organic compound, classify it as Halogenated Organic Waste .[2]
2. Container Preparation:
- Select a chemically compatible waste container (e.g., polyethylene).
- Affix a "Hazardous Waste" tag to the container before adding any waste.[1][3]
- Clearly write "1-Bromo-4-isopropoxybenzene" on the label.
3. Waste Collection:
- For Liquid Waste: Inside a chemical fume hood, carefully pour the liquid waste into the designated container.[1]
- For Solid Waste (e.g., contaminated gloves, absorbent pads): If cleaning a spill, use an inert absorbent material like sand or vermiculite.[6] Carefully sweep or scoop the contaminated material and place it into a designated solid waste container.[7]
- Keep the waste container securely closed when not in use.[3][7][8]
4. Record Keeping:
- Maintain a log of the waste added to the container, including the chemical name and approximate quantity.
5. Storage:
- Store the waste container in a designated and properly segregated satellite accumulation area.[3]
- Ensure the storage area is cool, dry, and well-ventilated.[3][8]
6. Disposal Request:
- When the container is approximately 75% full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1][3] Do not overfill the container.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-4-isopropoxybenzene.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 1-Bromo-4-isopropoxybenzene, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 1-Bromo-4-isopropoxybenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-4-isopropoxybenzene (CAS No. 6967-88-0). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier and Properties:
| Property | Value |
| IUPAC Name | 1-bromo-4-propan-2-yloxybenzene[1] |
| Synonyms | 1-bromo-4-(propan-2-yloxy)benzene, 1-bromo-4-isopropoxybenzene[1] |
| CAS Number | 6967-88-0[1] |
| Molecular Formula | C9H11BrO[1] |
| Molecular Weight | 215.09 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor | Characteristic aromatic odor[2] |
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] |
Standard Operating Procedure for Handling 1-Bromo-4-isopropoxybenzene
This protocol outlines the step-by-step procedure for the safe handling of 1-Bromo-4-isopropoxybenzene in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Clear the work area of any unnecessary equipment or chemicals.
-
Place absorbent pads on the work surface within the fume hood to contain potential spills.
2. Personal Protective Equipment (PPE) Donning:
-
Don a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and a face shield.
-
Put on chemical-resistant nitrile gloves. Check gloves for any signs of damage before use.
3. Chemical Handling and Dispensing:
-
Conduct all manipulations of 1-Bromo-4-isopropoxybenzene within the chemical fume hood.
-
Carefully measure and transfer the required amount of the chemical using appropriate glassware (e.g., graduated cylinder, pipette).
-
Keep the container tightly closed when not in use to minimize vapor release.[5][7]
-
Avoid direct contact with the liquid and inhalation of vapors.[5]
4. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
5. Waste Disposal:
-
Collect all waste containing 1-Bromo-4-isopropoxybenzene in a designated, labeled, and sealed hazardous waste container.[5][6]
-
The waste is classified as hazardous and should be disposed of through an authorized hazardous waste collection service.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[5][7]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
6. Decontamination and Clean-up:
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Decontaminate all glassware and equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.[8]
Workflow for Handling and Disposal of 1-Bromo-4-isopropoxybenzene
Caption: Workflow for the safe handling and disposal of 1-Bromo-4-isopropoxybenzene.
References
- 1. 1-Bromo-4-(propan-2-yloxy)benzene | C9H11BrO | CID 228088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
